2-(Difluoromethoxy)-4-fluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDSRZNRALJMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-98-4 | |
| Record name | 2-(difluoromethoxy)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a difluoromethoxy group and a fluorine atom on the aniline core, imparts specific physicochemical properties that make it a valuable building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and detailed experimental protocols for the characterization of this compound.
Chemical and Physical Properties
The experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the target compound and its close structural analogs, 2-(Difluoromethoxy)aniline and 4-fluoroaniline, for comparative purposes.
Table 1: General Chemical Properties
| Property | This compound | 2-(Difluoromethoxy)aniline (Analog) | 4-Fluoroaniline (Analog) |
| CAS Number | 1003865-65-3 | 22236-04-0 | 371-40-4 |
| Molecular Formula | C₇H₆F₃NO | C₇H₇F₂NO | C₆H₆FN |
| Molecular Weight | 177.12 g/mol [1][2] | 159.13 g/mol | 111.12 g/mol |
| Appearance | White to yellow powder or crystals or liquid[3] | - | Light-colored oily liquid |
| Purity | ≥98%[4] | - | - |
Table 2: Physical Properties
| Property | This compound | 2-(Difluoromethoxy)aniline (Analog) | 4-Fluoroaniline (Analog) |
| Melting Point | Data not available | Data not available | -4 to -2 °C |
| Boiling Point | Data not available | 205 °C | 187 °C |
| Density | Data not available | 1.272 g/mL at 25 °C | 1.156 g/mL at 20 °C |
| Solubility | Data not available | Data not available | Insoluble in water |
| Storage Temperature | Inert atmosphere, 2-8°C[2][3] | - | - |
Synthesis Pathway
A plausible synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This transformation is a common and generally high-yielding reaction in organic synthesis.
Caption: Synthesis and characterization workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis: Catalytic Hydrogenation of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
This protocol is a general procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.[5]
Materials:
-
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable amount of absolute ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas.
-
Evacuate the inert gas and introduce hydrogen gas (a balloon or a pressurized system can be used).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization Protocols
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition (General Parameters):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, proton-decoupled.
-
Spectral width: ~100 ppm.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group (a triplet). The amine protons may appear as a broad singlet.
-
¹³C NMR: Resonances for the seven carbon atoms, with characteristic shifts for carbons attached to fluorine and the difluoromethoxy group.
-
¹⁹F NMR: Signals for the difluoromethoxy group and the fluorine atom on the aromatic ring.
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation:
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).
Sample Preparation:
-
For a solid sample (as a thin film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), place a drop on a KBr or NaCl plate, and allow the solvent to evaporate.
-
For a solid sample (as a KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
For a liquid sample: Place a drop of the liquid between two KBr or NaCl plates.
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features:
-
N-H stretching: Two bands in the region of 3500-3300 cm⁻¹ characteristic of a primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-F stretching: Strong absorption in the 1300-1000 cm⁻¹ region.
-
C-O stretching (ether): Bands in the 1250-1050 cm⁻¹ region.
-
N-H bending: A band around 1620 cm⁻¹.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition (General Parameters for ESI-MS):
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
Expected Results:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.05.
-
Fragmentation patterns can provide further structural information.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to other aromatic amines. Many aromatic amines are toxic and can be absorbed through the skin.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide is intended for use by qualified professionals and should be supplemented with a thorough literature search and adherence to all institutional safety protocols.
References
- 1. 1003865-65-3 | 4-(Difluoromethoxy)-2-fluoroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 1003865-65-3|4-(Difluoromethoxy)-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. 4-(Difluoromethoxy)-2-fluoroaniline | 1003865-65-3 [sigmaaldrich.com]
- 4. 4-(difluoromethoxy)-2-fluoroaniline cas no. 1003865-65-3 98%%, CasNo.1003865-65-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
Synthetic Strategies for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(Difluoromethoxy)-4-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a single, documented end-to-end synthesis in publicly available literature, this document outlines a proposed multi-step synthetic pathway. The proposed route commences with a commercially available starting material and employs established chemical transformations, including difluoromethylation and nitro group reduction. This guide offers detailed experimental protocols for key reactions, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic pathway to aid in comprehension and laboratory implementation.
Introduction
The incorporation of fluorine-containing functional groups into pharmacologically active molecules is a widely employed strategy in modern drug design. The difluoromethoxy group (CHF₂O-), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate that possesses both the desirable difluoromethoxy moiety and a synthetically versatile aniline functional group, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide details a proposed, robust synthetic pathway to access this important compound.
Proposed Synthesis Route
A logical and efficient synthesis of this compound can be envisioned starting from the readily available 4-fluoro-2-nitrophenol. The overall strategy involves two key transformations: the difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to the corresponding aniline.
Caption: Proposed two-step synthesis of this compound.
Key Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (Difluoromethylation)
The difluoromethylation of 4-fluoro-2-nitrophenol can be achieved using sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is advantageous due to the reagent's stability and relatively low toxicity.
Reaction Scheme:
Caption: Difluoromethylation of 4-fluoro-2-nitrophenol.
Procedure:
-
To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.
Step 2: Synthesis of this compound (Nitro Reduction)
The reduction of the nitro group in 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene to the desired aniline can be effectively carried out via catalytic hydrogenation.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro intermediate.
Procedure:
-
To a solution of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (0.05-0.1 eq).
-
Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the target product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes the expected reactants, products, and typical yields for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature for similar substrates.
| Step | Reactant | Key Reagents | Product | Typical Yield (%) |
| 1 | 4-Fluoro-2-nitrophenol | Sodium chlorodifluoroacetate, DMF | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 60-80 |
| 2 | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | H₂, 10% Pd/C, Ethanol | This compound | 90-99 |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis from starting material to final product, including the key stages of reaction and purification.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and efficient synthetic route to this compound. By leveraging well-established methodologies for difluoromethylation and nitro group reduction, this valuable building block can be accessed in good overall yield from a commercially available starting material. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the exploration of novel chemical entities with potential therapeutic applications. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
An In-Depth Technical Guide to 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) is exceptionally limited. This guide provides a comprehensive overview of available data on closely related isomers and analogs to offer valuable context and potential insights into the subject compound's characteristics. All data presented for analogous compounds should be considered as a proxy and not a direct representation of the properties of CAS 143969-97-7.
Introduction
Aniline and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly alter the physicochemical and biological properties of the parent aniline molecule. These modifications can enhance metabolic stability, improve bioavailability, and modulate receptor-binding affinity, making such compounds highly valuable in drug discovery.
This technical guide focuses on this compound, a compound whose specific data is scarce. To provide a useful resource, this document will detail the known properties, synthesis, and applications of its close structural isomers and related fluoroaniline derivatives.
Physicochemical Properties of Related Aniline Derivatives
The following table summarizes the known physicochemical properties of key isomers and analogs of this compound. This data provides a comparative basis for estimating the likely properties of the target compound.
| Property | 2-(Difluoromethoxy)aniline | 4-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | 4-Fluoroaniline |
| CAS Number | 22236-04-0 | 22236-10-8 | 367-25-9 | 371-40-4 |
| Molecular Formula | C₇H₇F₂NO | C₇H₇F₂NO | C₆H₅F₂N | C₆H₆FN |
| Molecular Weight | 159.13 g/mol | 159.13 g/mol | 129.11 g/mol | 111.12 g/mol |
| Appearance | Colorless transparent liquid | - | - | Light-colored oily liquid |
| Boiling Point | 205 °C | - | - | 188 °C |
| Density | 1.272 g/mL at 25 °C | - | - | 1.1725 g/cm³ |
| Refractive Index | n20/D 1.505 | - | - | 1.51954 at 20 °C |
| Flash Point | 93 °C (closed cup) | - | - | - |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Insoluble in water |
Synthesis of Fluoroaniline Derivatives
The synthesis of fluoroaniline derivatives often involves the reduction of a corresponding nitroaromatic compound. This is a well-established and versatile method in organic chemistry.
General Experimental Protocol: Catalytic Hydrogenation
A common method for the preparation of fluoroanilines is the catalytic hydrogenation of the corresponding fluorinated nitrobenzene precursor.
Materials:
-
Fluorinated nitrobenzene derivative
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
The fluorinated nitrobenzene derivative is dissolved in an appropriate solvent in the reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.
-
The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature and pressure until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude fluoroaniline product.
-
The crude product can be purified by distillation, crystallization, or column chromatography.
Applications in Drug Development and Research
Fluoroaniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine can significantly impact a drug candidate's metabolic stability and binding affinity.
-
Pharmaceuticals: These compounds serve as key building blocks for novel drug development, including anti-inflammatory and anti-cancer agents. For instance, aminopyrimidine compounds derived from related structures have shown potential as inhibitors of protein tyrosine kinase activity, which is implicated in various cancers.
-
Agrochemicals: The agrochemical industry utilizes fluoroanilines to formulate effective herbicides and pesticides, contributing to improved crop protection.
-
Material Science: Their unique chemical properties also make them valuable in the development of new materials, such as specialty polymers and dyes.
Spectroscopic Data of Analogous Compounds
While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from data on similar compounds. Researchers synthesizing this compound should anticipate the following general features:
-
¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the characteristic triplet for the difluoromethoxy (-OCHF₂) group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Resonances for the carbon atoms of the benzene ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the difluoromethoxy group will also be identifiable.
-
¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or other characteristic fragments.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for related aniline compounds, it should be handled with caution. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Hazard Classifications for Related Compounds:
-
2-(Difluoromethoxy)aniline: Acute toxicity (Oral, Dermal, Inhalation), Category 4.
-
4-(Difluoromethoxy)aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
2,4-Difluoroaniline: Toxic in contact with skin and if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Conclusion
This compound (CAS 143969-97-7) represents a potentially valuable, yet under-documented, chemical entity. While direct experimental data remains elusive, an examination of its structural analogs provides a solid foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential applications. Researchers and drug development professionals are encouraged to use the information presented in this guide as a starting point for their work with this and related compounds, while exercising due caution in its handling and application. Further research into this specific isomer is warranted to fully elucidate its unique characteristics and potential contributions to science and industry.
Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)-2-fluoroaniline
Disclaimer: Information regarding the specific isomer 2-(Difluoromethoxy)-4-fluoroaniline is scarce in publicly available scientific literature. This guide provides a detailed overview of the closely related and better-documented isomer, 4-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1003865-65-3) , which serves as a valuable proxy for understanding the physicochemical characteristics of this class of compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Substituted anilines are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties. These alterations may include enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. This document provides a comprehensive technical overview of the physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline, a key building block in the synthesis of various functional molecules.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline.
| Identifier | Value |
| IUPAC Name | 4-(Difluoromethoxy)-2-fluoroaniline |
| CAS Number | 1003865-65-3 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N)F)OC(F)F |
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Odor | Faint amine-like | [1] |
| Solubility | Limited in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |
| Thermal Stability | Moderate | [1] |
Experimental Protocols
Plausible Synthesis of 4-(Difluoromethoxy)-2-fluoroaniline
A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. The following protocol describes a plausible synthetic route to 4-(Difluoromethoxy)-2-fluoroaniline from its nitro precursor.
Reaction Scheme:
References
Structural Analysis of 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. Furthermore, a plausible synthetic route is proposed and detailed, offering a practical framework for its laboratory preparation. The inclusion of a difluoromethoxy group and a fluorine atom on the aniline scaffold suggests potential for this molecule to serve as a valuable building block in the development of novel pharmaceuticals and functional materials, primarily by leveraging the known effects of these moieties on metabolic stability, lipophilicity, and binding interactions.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its molecular structure and data from structurally related compounds, the following properties can be predicted.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₆F₃NO | Calculated from the atomic composition. |
| Molecular Weight | 177.12 g/mol | Based on the molecular formula. The isomer 4-(Difluoromethoxy)-2-fluoroaniline has a reported molecular weight of 177.13 g/mol .[1] |
| Appearance | Predicted to be a colorless to light-yellow liquid or low-melting solid | Based on similar fluoroaniline derivatives.[2] |
| Boiling Point | ~200-220 °C | Estimated based on the boiling point of 2-(Difluoromethoxy)aniline (205 °C) and the influence of an additional fluorine atom. |
| Melting Point | Not readily predictable | Would require experimental determination. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane, DMSO) | Typical for aniline derivatives of this size and polarity. |
| pKa (of the anilinium ion) | ~2-3 | The electron-withdrawing effects of the fluorine and difluoromethoxy groups are expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for this compound are not widely available. The following are predicted spectral characteristics based on the chemical structure and known spectroscopic data for similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| NH₂ | 3.5 - 4.5 | Broad singlet | N/A |
| Ar-H (H3) | 6.8 - 7.0 | Doublet of doublets | JH-H ≈ 8-9, JH-F ≈ 4-5 |
| Ar-H (H5) | 6.9 - 7.1 | Triplet of doublets | JH-H ≈ 8-9, JH-F ≈ 8-10 |
| Ar-H (H6) | 6.7 - 6.9 | Doublet of doublets | JH-H ≈ 8-9, JH-F(methoxy) ≈ 2-3 |
| OCHF₂ | 6.5 - 7.5 | Triplet | JH-F ≈ 70-75 |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Coupling |
| C1 (C-NH₂) | 135 - 140 | Triplet (JC-F ≈ 3-5 Hz) |
| C2 (C-O) | 145 - 150 | Doublet (JC-F ≈ 240-250 Hz) |
| C3 | 115 - 120 | Doublet (JC-F ≈ 20-25 Hz) |
| C4 (C-F) | 155 - 160 | Doublet (JC-F ≈ 240-250 Hz) |
| C5 | 110 - 115 | Doublet (JC-F ≈ 20-25 Hz) |
| C6 | 118 - 122 | Doublet (JC-F ≈ 5-10 Hz) |
| OCF₂H | 115 - 120 | Triplet (JC-F ≈ 250-260 Hz) |
¹⁹F NMR Spectroscopy
| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-F | -110 to -130 | Multiplet |
| OCF₂H | -80 to -100 | Doublet of multiplets |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Strong |
| C-O-C Stretch | 1200 - 1300 | Strong |
| C-F (Aromatic) | 1100 - 1250 | Strong |
| C-F (Aliphatic) | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the difluoromethoxy group and other characteristic fragments of the aniline ring.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-5-fluoronitrobenzene. This multi-step synthesis involves the introduction of the difluoromethoxy group followed by the reduction of the nitro group.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
-
Reaction Setup: To a solution of 2-hydroxy-4-fluoro-1-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydroxide (NaOH, 2-3 equivalents).
-
Difluoromethylation: The reaction mixture is stirred at room temperature, and chlorodifluoromethane (ClCHF₂) gas is bubbled through the solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.
Step 2: Synthesis of this compound
-
Reaction Setup: The 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1 equivalent) from the previous step is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.
Applications in Drug Development and Research
While specific applications of this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.
-
The Difluoromethoxy Group: The -OCHF₂ group is often used as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a drug candidate can modulate physicochemical properties in several beneficial ways:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.
-
Conformational Effects: The group can influence the overall conformation of a molecule, potentially leading to improved binding affinity for its biological target.
-
-
Fluorinated Anilines: Aniline derivatives are common scaffolds in a wide range of pharmaceuticals. The presence of a fluorine atom on the aromatic ring can also contribute to improved metabolic stability and binding affinity. Fluoroanilines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and agrochemicals.[3][4]
Given these properties, this compound represents a valuable building block for the synthesis of novel bioactive compounds. Its potential logical workflow in a drug discovery context is outlined below.
Caption: A logical workflow illustrating the potential role of the title compound in drug discovery.
Conclusion
This compound is a fluorinated aromatic amine with significant potential as a synthetic intermediate in drug discovery and materials science. Although direct experimental data for this compound is scarce, its structural features suggest it can impart desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Fluorinated Anilines: A Technical Guide Focused on 2-(Difluoromethoxy)-4-fluoroaniline and Its Isomers
Disclaimer: This document provides a comprehensive guide to the spectroscopic characterization of 2-(Difluoromethoxy)-4-fluoroaniline. However, due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from its close structural isomer, 4-(Difluoromethoxy)-2-fluoroaniline , as a primary reference. Additional representative spectroscopic data from structurally similar compounds are included to provide a comprehensive understanding of the expected spectral characteristics. The experimental protocols detailed herein are established, generalized methods for the analysis of organic compounds and are broadly applicable to the target molecule.
This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of fluorinated anilines.
Spectroscopic Data Summary
The following tables summarize the available and representative spectroscopic data for 4-(Difluoromethoxy)-2-fluoroaniline and related compounds. This data is crucial for the structural elucidation and purity assessment of these molecules.
Table 1: ¹H NMR Data for 4-(Difluoromethoxy)-2-fluoroaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
No specific ¹H NMR data for 4-(Difluoromethoxy)-2-fluoroaniline was found in the provided search results. The following is representative data for a related compound, 4-fluoroaniline.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.89 | t | 2H | 8.0 | Ar-H |
| 6.62 | dd | 2H | 8.6, 4.5 | Ar-H |
| 3.60 | s | 2H | -NH₂ |
Table 2: Representative ¹³C NMR Data for Fluorinated Anilines
Specific ¹³C NMR data for this compound is not available. The following table presents data for 4-fluoroaniline to illustrate typical chemical shifts and couplings.[1]
| Chemical Shift (δ) ppm | Coupling | Coupling Constant (J) Hz | Assignment |
| 156.38 | d | 235.2 | C-F |
| 142.57 | d | 2.0 | C-NH₂ |
| 116.10 | d | 7.6 | Ar-C |
| 115.69 | d | 22.4 | Ar-C |
Table 3: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds
Specific ¹⁹F NMR data for this compound is not available. The following are typical chemical shift ranges for related functional groups referenced against CFCl₃.[2]
| Functional Group | Chemical Shift (δ) ppm Range |
| Ar-F | -100 to -140 |
| -O-CF₂-H | -80 to -100 |
Table 4: Representative Mass Spectrometry Data
Specific mass spectrometry data for this compound is not available. The following data is for the related compound 2,4-difluoroaniline.
| m/z | Relative Intensity | Assignment |
| 129 | 100 | [M]⁺ |
| 102 | 50 | [M - HCN]⁺ |
| 101 | 45 | [M - H₂CN]⁺ |
Table 5: Representative Infrared (IR) Spectroscopy Data
Specific IR data for this compound is not available. The following are characteristic absorption bands for fluoroanilides.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Sharp (doublet) | N-H Stretch (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1600 - 1650 | Strong | N-H Bend |
| 1500 - 1600 | Medium to Strong | Aromatic C=C Stretch |
| 1200 - 1300 | Strong | C-N Stretch |
| 1100 - 1250 | Very Strong | C-F Stretch |
| 1000 - 1100 | Strong | C-O Stretch (ether) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[6]
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required due to the low natural abundance of ¹³C.[7]
-
Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is necessary.[8] Due to longer relaxation times for quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) may be needed for accurate integration.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent signal or TMS.
2.1.3 ¹⁹F NMR Spectroscopy
-
Sample Preparation: Sample preparation is similar to ¹H NMR.
-
Instrument Setup: Tune the probe to the ¹⁹F frequency.
-
Data Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be necessary due to the large chemical shift range of ¹⁹F.[9][10] An external reference standard, such as CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid, is often used.[11]
-
Data Processing: Process the data as with other NMR techniques.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrument Setup: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic amines (e.g., a 30 m HP-5MS column).[12] Set the injector and transfer line temperatures to around 290°C.[12]
-
Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC.[12] Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a final temperature (e.g., 290°C) to ensure separation of the analyte from any impurities.[12] Helium is typically used as the carrier gas.[12][13]
-
Mass Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for liquids or solids soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Place the sample holder in the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the analyte.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. colorado.edu [colorado.edu]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. F19 detection [nmr.chem.ucsb.edu]
- 11. biophysics.org [biophysics.org]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fourier transform infrared spectroscopy [bio-protocol.org]
Technical Guide: Physicochemical Properties of Fluorinated Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a summary of the key physicochemical properties of a specific fluorinated aniline derivative. While the initial request specified "2-(Difluoromethoxy)-4-fluoroaniline," an extensive search of chemical databases did not yield data for this specific isomer. However, detailed information is available for the closely related isomer, 4-(Difluoromethoxy)-2-fluoroaniline . This document focuses on the available data for this compound, which is a valuable building block in medicinal chemistry and materials science.
Physicochemical Data
The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-2-fluoroaniline.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| CAS Number | 1003865-65-3 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-(Difluoromethoxy)-2-fluoroaniline are typically proprietary to the manufacturing entity. However, this section outlines standard methodologies that would be employed for its characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and purity of the compound.
-
Methodology:
-
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, coupling constants, and integration values are analyzed to confirm the positions of the hydrogen, carbon, and fluorine atoms on the aniline ring and the difluoromethoxy group.
-
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
The resulting mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology:
-
A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A gradient or isocratic elution method is used to separate the compound from any impurities.
-
The purity is determined by the peak area of the main compound relative to the total peak area detected by a UV detector.
-
Conceptual Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of a novel or synthesized chemical compound like 4-(Difluoromethoxy)-2-fluoroaniline.
References
Unveiling 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and data on structurally related molecules. This document details a probable synthetic route, compiles key physicochemical properties, and presents this information in a structured format for researchers.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a substituted aniline that incorporates both a difluoromethoxy group and a fluorine atom, making it a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.
Physicochemical Properties
While specific experimental data for this compound is scarce, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for related aniline derivatives.
| Property | 2-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | 4-(Difluoromethoxy)-2-fluoroaniline (Isomer) |
| CAS Number | 22236-04-0[1] | 367-25-9 | 1003865-65-3[2] |
| Molecular Formula | C₇H₇F₂NO[1] | C₆H₅F₂N | C₇H₆F₃NO |
| Molecular Weight | 159.13 g/mol [1] | 129.11 g/mol | 177.13 g/mol |
| Boiling Point | 209.8 ± 30.0 °C at 760 mmHg | 170 °C at 753 mmHg | Not available |
| Density | 1.3 ± 0.1 g/cm³ | 1.268 g/mL at 25 °C | Not available |
| Refractive Index | 1.502 | 1.506 | Not available |
Synthesis Pathway
The most probable synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This precursor is commercially available (CAS: 1865729-77-6)[3].
Experimental Protocol: Reduction of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
The following is a generalized experimental protocol for the reduction of a nitroaniline to an aniline using catalytic hydrogenation, a common and effective method for this type of transformation.
Materials:
-
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or Hydrazine hydrate
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Preparation: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation:
-
Using Hydrogen Gas: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 3-10 atm)[4]. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C)[4]. Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Using Hydrazine Hydrate: Alternatively, add hydrazine hydrate (2-5 eq) dropwise to the reaction mixture at room temperature or with gentle heating. This method avoids the need for high-pressure hydrogenation equipment.
-
-
Work-up:
-
Once the reaction is complete, carefully depressurize the vessel (if using H₂ gas) and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the final product.
Potential Applications
While specific applications for this compound are not widely reported, its structural motifs suggest its utility as a key intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The presence of the difluoromethoxy group can enhance metabolic stability and the fluorine atom can modulate receptor binding, making it a valuable scaffold for novel therapeutics.
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings.
-
Specialty Dyes and Polymers: The unique electronic properties conferred by the fluorine substituents can be exploited in the development of advanced materials.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow from starting material to a fully characterized final product.
References
Potential Research Areas for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide for Drug Discovery and Development
Introduction
2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with significant potential as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine atoms and the difluoromethoxy group can profoundly influence a molecule's physicochemical and biological properties. The difluoromethoxy group, in particular, is of growing interest in medicinal chemistry. It can serve as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and target affinity.[1][2] This technical guide outlines potential research avenues for this compound by extrapolating from the known properties and applications of its structural analogs.
Physicochemical Properties and Data Presentation
| Property | 2-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | Predicted for this compound |
| Molecular Formula | C7H7F2NO | C6H5F2N | C7H6F3NO |
| Molecular Weight | 159.13 g/mol [3] | 129.11 g/mol [4] | ~193.12 g/mol |
| Boiling Point | 209.8 ± 30.0 °C at 760 mmHg[3] | 170 °C at 753 mmHg[5] | Expected to be slightly higher than analogs |
| Density | ~1.3 g/cm³[3] | 1.268 g/mL at 25 °C[5] | Expected to be around 1.3-1.4 g/cm³ |
| logP (Octanol/Water) | Not available | 1.547[4] | Predicted to be higher due to the difluoromethoxy group |
| pKa | Not available | 3.26 ± 0.10[6] | Expected to be a weak base, similar to analogs |
Potential Synthetic Pathways
The synthesis of this compound can be approached through several routes, leveraging established methods for the synthesis of fluorinated anilines. A plausible synthetic pathway is outlined below.
Caption: A proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene
-
To a solution of 1-chloro-2-fluoro-5-nitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a source of the difluoromethoxide anion. This can be generated in situ from sodium chlorodifluoroacetate or other appropriate precursors.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve the 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt. %).
-
Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-10 atm).[7]
-
Maintain the reaction at room temperature with vigorous stirring until the consumption of hydrogen ceases.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Potential Research Areas
The unique structural features of this compound suggest its utility in several research and development areas.
Medicinal Chemistry and Drug Discovery
The difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, making it a valuable moiety in drug design.[8] The fluoroaniline scaffold is also a common feature in many bioactive molecules.[9][10]
a) Kinase Inhibitors: Many aniline and fluoroaniline derivatives are known to be potent kinase inhibitors. The amino group can act as a key hydrogen bond donor in the hinge region of the kinase active site. Potential targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases.
-
Serine/Threonine Kinases: Including those in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[11][12]
Caption: Potential mechanism of action for a drug derived from the target compound.
b) Neuroscience: The modulation of lipophilicity and metabolic stability by the difluoromethoxy group could be advantageous for developing central nervous system (CNS) active agents that require blood-brain barrier penetration.
c) Anti-infective Agents: Fluoroquinolone antibiotics are a well-known class of drugs containing a fluoroaniline-like core. This suggests potential applications in developing new antibacterial or antifungal agents.
Agrochemicals
Fluoroaniline derivatives are used in the synthesis of herbicides and fungicides.[13] The difluoromethoxy group can also contribute to the efficacy and metabolic stability of agrochemicals.[8] Research in this area could focus on developing novel pesticides with improved potency and environmental profiles.
Materials Science
Aniline derivatives are precursors to conductive polymers and dyes.[14] The introduction of fluorine can enhance the thermal stability and electronic properties of these materials. This compound could be investigated as a monomer for the synthesis of novel fluorinated polymers with unique optical or electronic properties.
Experimental Workflow for Preliminary Screening
A logical workflow for the initial investigation of this compound's biological potential is proposed below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 2,4-Difluoroaniline (CAS 367-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 6. believechemical.com [believechemical.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
2-(Difluoromethoxy)-4-fluoroaniline safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 2-(Difluoromethoxy)-4-fluoroaniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for this compound and its close structural analogs. The information presented is synthesized from publicly available Safety Data Sheets (SDS) and other technical documents for compounds such as 4-(difluoromethoxy)aniline and various fluoroanilines. Professionals handling these materials should always consult the specific Safety Data Sheet for the exact compound in use and adhere to all institutional and regulatory guidelines.
Hazard Identification and Classification
Aniline derivatives, particularly those containing fluorine, are often associated with significant health hazards. Based on data from structurally similar compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and eye irritation and may lead to respiratory irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed / Harmful if swallowed[1][2][3][4][5][6] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1][4][5][6] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[1][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][2][3][4][5] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation[1][2][3][4][5] |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][7][8]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling aniline compounds.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield.[2][3][7][9][10] | OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3][9][10] | EN 374.[8][9][10] |
| Body Protection | Protective clothing, such as a lab coat or a chemical-resistant suit.[2][3][9][10] | EN 14605 or EN 13034.[9][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][7] | - |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1][3][11][12][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][4][5][7][12]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][5][7][11][12][14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
Table 3: First Aid Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4][5][7][8][9][14][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][5][8][9][12][14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4][5][6][7][8][9][12][14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5][7][8][9][14][15] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][5][8][9][14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8][9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5][9][10][11][14]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses.[3][9][10]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[1][4][5][7][11]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][2][4][5][9][14] It is recommended to use a licensed professional waste disposal service.[16] Contaminated packaging should also be treated as hazardous waste.[13][16]
Experimental Protocols and Workflows
The following diagrams illustrate standardized workflows for handling emergencies involving this class of compounds.
Caption: Workflow for handling a chemical spill.
Caption: First aid response for an exposure event.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 4-(DIFLUOROMETHOXY)-2-FLUOROANILINE(WXFC0706) - Safety Data Sheet [chemicalbook.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-(Difluoromethoxy)-4-fluoroaniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols detail the synthesis of amide, urea, sulfonamide, and heterocyclic derivatives.
I. Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general method for the acylation of this compound to yield N-aryl amides, which are common motifs in drug candidates.
Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)acetamide
This protocol details the reaction of this compound with an acylating agent to form the corresponding acetamide.
Materials:
-
This compound
-
Acetyl chloride (or Acetic Anhydride)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Derivative Class | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Amide | This compound, Acetyl Chloride, Pyridine | DCM | 85-95 | >98 | Adapted from general amide synthesis protocols |
Caption: Reactants and product in urea synthesis.
III. Synthesis of Sulfonamide Derivatives
The sulfonamide functional group is a key component in a wide range of antibacterial and diuretic drugs. This protocol describes the synthesis of a sulfonamide derivative.
Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)benzenesulfonamide
This protocol details the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data:
| Derivative Class | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Sulfonamide | This compound, Benzenesulfonyl Chloride, Pyridine | DCM | 75-85 | >95 | Adapted from general sulfonamide synthesis protocols |
Caption: Two-step synthesis of quinazolinone derivatives.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and purity are indicative and may vary depending on the specific reaction conditions and the scale of the synthesis. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.
Application Notes: 2-(Difluoromethoxy)-4-fluoroaniline as a Versatile Building Block for Novel Kinase Inhibitors
Introduction
2-(Difluoromethoxy)-4-fluoroaniline is a key building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. The incorporation of a difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability and lipophilicity of drug candidates. These properties are highly desirable in modern drug design, contributing to improved pharmacokinetic profiles and potentially increased efficacy. This aniline derivative is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target specific signaling pathways implicated in cell proliferation and survival.
Key Advantages of the this compound Moiety:
-
Metabolic Stability: The difluoromethoxy group is less susceptible to oxidative metabolism compared to a methoxy group, leading to a longer half-life in the body.
-
Modulation of Physicochemical Properties: The fluorine atoms can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with target proteins.
-
Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Bioisosteric Replacement: It can act as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's properties.
Application in the Synthesis of EGFR Inhibitors
A significant application of this compound is in the synthesis of aminopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, and its dysregulation is a key driver in many cancers, including non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to constitutive activation of the receptor and uncontrolled cell proliferation.
The aminopyrimidine scaffold serves as a core structure for many EGFR inhibitors. This compound can be incorporated into this scaffold to create potent and selective inhibitors that target both wild-type and mutant forms of EGFR.
Quantitative Data: In Vitro Activity of an Exemplary EGFR Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative aminopyrimidine compound synthesized using this compound against various EGFR isoforms.
| Compound ID | Target EGFR Isoform | IC₅₀ (nM) |
| Exemplary Compound 1 | L858R/T790M | 1.5 |
| Exon 19 del/T790M | 2.1 | |
| Wild-Type | 25.0 |
Data extracted from patent literature. "Exemplary Compound 1" is a representative molecule from a series of compounds synthesized for EGFR inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene to produce the title compound.
Materials:
-
2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene (4.17 g, 20.1 mmol) in methanol (40 mL).
-
Add 10% Pd/C (400 mg) to the solution.
-
Stir the reaction mixture under a hydrogen gas atmosphere (balloon) at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of an Aminopyrimidine EGFR Inhibitor Intermediate
This protocol outlines the coupling of this compound with a substituted pyrimidine, a key step in the synthesis of the final EGFR inhibitor.
Materials:
-
This compound
-
Substituted 2-chloropyrimidine derivative
-
Appropriate solvent (e.g., isopropanol, dioxane)
-
Base (e.g., diisopropylethylamine - DIPEA)
Procedure:
-
To a solution of the substituted 2-chloropyrimidine derivative in the chosen solvent, add this compound.
-
Add the base (e.g., DIPEA) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Synthetic Workflow for EGFR Inhibitors.
Application of 2-(Difluoromethoxy)-4-fluoroaniline in Agrochemical Synthesis: A Case Study Approach
Introduction
2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with potential as a key building block in the synthesis of novel agrochemicals. The introduction of fluorine and difluoromethoxy groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties highly desirable in the development of modern pesticides. While direct applications of this compound in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in several successful fungicides. This document will explore the potential application of this compound through a detailed examination of the synthesis and mode of action of a structurally related, market-leading fungicide, Fluxapyroxad. The protocols and pathways described for Fluxapyroxad serve as a representative model for how this compound could be utilized in the discovery and development of new crop protection agents.
Case Study: Fluxapyroxad - A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF. It exhibits excellent efficacy against a wide range of fungal pathogens in various crops. Its mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.
Synthesis of Fluxapyroxad
The synthesis of Fluxapyroxad involves the coupling of a substituted pyrazole carboxylic acid with a specific fluorinated biphenyl amine. The key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, shares structural similarities with the topic compound. A plausible synthetic route to Fluxapyroxad is outlined below.
Experimental Protocol: Synthesis of Fluxapyroxad
Part 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
A detailed, multi-step synthesis is typically required to produce this acid chloride from commercially available starting materials. For the purpose of this protocol, we will assume this key intermediate is available.
Part 2: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (Key Intermediate)
This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction followed by reduction.
-
Step 2a: Suzuki-Miyaura Coupling
-
To a solution of 1-bromo-2-nitrobenzene (1.0 eq) and (3,4,5-trifluorophenyl)boronic acid (1.1 eq) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Add a base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl.
-
-
Step 2b: Reduction of the Nitro Group
-
Dissolve the 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux (around 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent and wash with water.
-
Dry the organic layer and concentrate to give 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
Part 3: Amide Coupling to form Fluxapyroxad
-
Dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Fluxapyroxad.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a: Suzuki Coupling | 1-bromo-2-nitrobenzene, (3,4,5-trifluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 | 4-6 | 85-95 | >95 |
| 2b: Nitro Reduction | 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl | Fe, NH₄Cl | Ethanol/Water | 70-80 | 2-4 | 90-98 | >98 |
| 3: Amide Coupling | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, Pyrazole acid chloride | Triethylamine | Dichloromethane | 0 - RT | 4-8 | 80-90 | >99 |
Note: Yields and purity are representative and can vary based on reaction scale and optimization.
Synthesis Workflow Diagram
Mode of Action: Inhibition of Succinate Dehydrogenase
Fluxapyroxad, like other SDHI fungicides, targets Complex II of the mitochondrial respiratory chain in fungi.
-
Cellular Respiration: Fungi, like other eukaryotes, generate energy in the form of ATP through cellular respiration. This process involves a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain.
-
Succinate Dehydrogenase (Complex II): SDH is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.
-
Inhibition by Fluxapyroxad: Fluxapyroxad binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is highly specific and blocks the transfer of electrons from succinate to ubiquinone.
-
Energy Crisis: The blockage of the electron transport chain disrupts the production of ATP, leading to a severe energy deficit within the fungal cell.
-
Fungal Growth Inhibition: Without sufficient energy, essential cellular processes such as spore germination, germ tube elongation, and mycelial growth are inhibited, ultimately leading to the death of the fungus.
Signaling Pathway Diagram
While a direct, large-scale agrochemical application of this compound is not immediately evident from public sources, its structural features strongly suggest its potential as a valuable intermediate in the synthesis of novel fungicides. The detailed analysis of Fluxapyroxad, a highly successful SDHI fungicide, provides a clear and relevant blueprint for how such a molecule could be employed. The synthesis of complex fluorinated biphenyl amines and their subsequent coupling with a pyrazole carboxylic acid represents a key strategy in modern fungicide development. Researchers and scientists in the field of agrochemical synthesis can leverage these protocols and an understanding of the mode of action as a foundation for designing and evaluating new active ingredients derived from this compound and related fluorinated building blocks. The continued exploration of novel fluorinated anilines is a promising avenue for the discovery of next-generation crop protection solutions with improved efficacy and environmental profiles.
Protocol for N-alkylation of 2-(Difluoromethoxy)-4-fluoroaniline
Application Notes
The N-alkylation of 2-(Difluoromethoxy)-4-fluoroaniline is a critical process for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The introduction of an alkyl group to the nitrogen atom can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. The presence of the difluoromethoxy and fluoro substituents on the aniline ring presents unique challenges and opportunities. These electron-withdrawing groups decrease the nucleophilicity of the amino group, potentially making the N-alkylation reaction more difficult to achieve compared to unsubstituted aniline. However, these groups are also sought after in drug design to enhance metabolic stability and binding affinity.
This document provides a detailed protocol for the N-alkylation of this compound via reductive amination, a widely used and versatile method for the formation of C-N bonds.[1][2][3] This method involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. Additionally, alternative methods such as the Buchwald-Hartwig amination are briefly discussed.
Proposed Reaction Scheme: Reductive Amination
A general scheme for the reductive amination of this compound with an aldehyde or ketone is shown below.
Figure 1: General reaction scheme for the reductive amination of this compound. R1 and R2 can be hydrogen or alkyl/aryl groups.
Experimental Protocol: Reductive Amination
This proposed protocol is based on established methods for the reductive amination of electron-deficient anilines.[1] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution.
-
If using a less reactive ketone, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), in the reaction solvent.
-
Slowly add the reducing agent to the reaction mixture in portions over 15-20 minutes. The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Alternative Methods
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and can be an effective alternative for the N-alkylation of this compound, especially with aryl or vinyl halides.[4][5][6] This method involves the reaction of the aniline with an organic halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7]
Data Presentation
The following table presents expected yields for the N-alkylation of anilines with electron-withdrawing groups based on analogous reactions found in the literature. Actual yields for this compound may vary and would require experimental optimization.
| Alkylating Agent (Aldehyde/Ketone) | Reducing Agent | Typical Yield Range (%) | Reference Analogy |
| Cyclohexanone | NaBH(OAc)₃ | 70-90% | [1] |
| Benzaldehyde | NaBH(OAc)₃ | 65-85% | [8] |
| Acetone | NaBH₃CN | 60-80% | [9] |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | 75-95% | [1] |
Disclaimer: The yields presented in this table are estimates based on similar reactions and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the N-alkylation via reductive amination.
Caption: Influence of substituents on the reactivity of the aniline.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(Difluoromethoxy)-4-fluoroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(difluoromethoxy)-4-fluoroaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The incorporation of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability and lipophilicity, properties that are critical for the development of effective drug candidates. This document offers detailed protocols for key cross-coupling reactions, enabling the synthesis of a diverse range of novel chemical entities for applications in drug discovery and materials science.
Introduction to this compound in Cross-Coupling
This compound is a valuable synthetic intermediate. The presence of the electron-withdrawing difluoromethoxy and fluoro substituents can influence the reactivity of the aniline moiety in cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction, are powerful methods for the formation of carbon-nitrogen and carbon-carbon bonds. These reactions allow for the facile synthesis of complex aromatic compounds from readily available starting materials.
While specific literature examples detailing the cross-coupling of this compound are limited, the following protocols are based on established methodologies for structurally similar fluorinated anilines and aryl halides. These procedures provide a strong starting point for the development of specific applications.
Key Cross-Coupling Reactions and Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds.
Reaction Scheme:
Where Ar-X is an aryl halide or triflate and H₂N-R is an amine.
Experimental Protocol (Analogous Example):
This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl bromides.
Materials:
-
This compound
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reaction Scheme:
Where Ar-X is an aryl halide or triflate and R-B(OR')₂ is a boronic acid or ester.
Experimental Protocol (Analogous Example):
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
Aryl halide derived from this compound (e.g., 1-bromo-2-(difluoromethoxy)-4-fluorobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data (Hypothetical based on similar reactions):
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 1-Iodo-2-(difluoromethoxy)-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 85-95 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various bioactive molecules.
Reaction Scheme:
Where Ar-X is an aryl halide or triflate and H-C≡C-R is a terminal alkyne.
Experimental Protocol (Analogous Example):
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.
Materials:
-
Aryl halide derived from this compound (e.g., 1-iodo-2-(difluoromethoxy)-4-fluorobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-2-(difluoromethoxy)-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 18 | 80-90 |
| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | Ethynyltrimethylsilane | Pd(dppf)Cl₂ / CuI | DIPA | Toluene | 80 | 12 | 75-85 |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The products derived from the cross-coupling of this compound are of significant interest in drug discovery. For instance, the resulting N-aryl and C-aryl anilines can serve as key scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The difluoromethoxy group can improve the metabolic stability and cell permeability of drug candidates.
Caption: Role of synthesized compounds as kinase inhibitors in signaling pathways.
These application notes and protocols are intended to serve as a guide for researchers. The reaction conditions may require further optimization depending on the specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific application.
References
Synthesis of Novel Fluorinated Heterocycles: Application Notes and Protocols for 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of novel quinoline and benzimidazole derivatives utilizing 2-(Difluoromethoxy)-4-fluoroaniline as a key starting material. The incorporation of the difluoromethoxy group and a fluorine atom onto the heterocyclic scaffold is of significant interest in medicinal chemistry, as these modifications can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4]
Physicochemical Properties of Starting Material
A summary of the key physicochemical properties of the starting material, this compound, is provided in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 22236-04-0 | [5] |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.13 g/mol | |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 209.8 ± 30.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.502 | [5] |
| Flash Point | 80.7 ± 24.6 °C | [5] |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).[6][7][8]
Experimental Protocols
Two detailed protocols for the synthesis of a novel fluorinated quinoline and a benzimidazole derivative are presented below.
Protocol 1: Synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline via Skraup Synthesis
This protocol describes the synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline from this compound using a modified Skraup reaction.[9][10][11][12]
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, cautiously add concentrated sulfuric acid (30 mL) to glycerol (15 mL, approx. 18.5 g).
-
Addition of Aniline: To the stirred mixture, slowly add this compound (5.0 g, 28.2 mmol).
-
Addition of Oxidizing Agent: Add nitrobenzene (6.0 mL, 58.8 mmol) dropwise to the reaction mixture. A small amount of ferrous sulfate (0.5 g) can be added to moderate the reaction.
-
Heating: Heat the mixture gently at first, then increase the temperature to 120-130°C and maintain it for 3-4 hours. The reaction is exothermic and should be monitored carefully.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: The structure of the purified 7-(Difluoromethoxy)-5-fluoroquinoline is confirmed by NMR and mass spectrometry.
Expected Results and Data Presentation:
Table 2: Yield and Characterization Data for 7-(Difluoromethoxy)-5-fluoroquinoline
| Parameter | Expected Value |
| Yield | 40-50% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.9 (dd, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 6.7 (t, J=74 Hz, 1H, -OCHF₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -80 to -82 (d, 2F, -OCHF₂), -110 to -115 (m, 1F, Ar-F) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (Ar-C), 145-150 (Ar-C), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (t, J=260 Hz, -OCHF₂) |
| MS (ESI+) | m/z 214.0 [M+H]⁺ |
Protocol 2: Synthesis of 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole via Phillips-Ladenburg Synthesis
This protocol outlines the synthesis of 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole from this compound. This procedure requires a preliminary step to introduce a second amino group ortho to the existing one.[13][14][15][16]
Reaction Scheme:
Step 1: Nitration and Reduction
Step 2: Cyclization
Materials and Equipment:
-
This compound
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Standard laboratory glassware for synthesis and work-up
Experimental Procedure:
Step 1a: Nitration
-
In a flask cooled in an ice-salt bath, slowly add this compound (5.0 g, 28.2 mmol) to concentrated sulfuric acid (20 mL).
-
To this solution, add a cooled mixture of nitric acid (2.5 mL) and sulfuric acid (5 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral.
-
Dry the crude 2-(Difluoromethoxy)-4-fluoro-6-nitroaniline.
Step 1b: Reduction
-
Suspend the crude nitro-aniline in ethanol (50 mL) and add concentrated HCl (20 mL).
-
Add a solution of tin(II) chloride dihydrate (19.1 g, 84.6 mmol) in ethanol (30 mL) portion-wise.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-(Difluoromethoxy)-5-fluorobenzene-1,2-diamine.
Step 2: Cyclization (Phillips-Ladenburg Reaction)
-
Dissolve the crude diamine in glacial acetic acid (20 mL).
-
Add a few drops of concentrated HCl and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole.
Expected Results and Data Presentation:
Table 3: Yield and Characterization Data for 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole
| Parameter | Expected Value |
| Overall Yield | 35-45% |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, NH), 7.4-7.2 (m, 2H, Ar-H), 7.1 (t, J=74 Hz, 1H, -OCHF₂), 2.5 (s, 3H, CH₃) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -81 to -83 (d, 2F, -OCHF₂), -112 to -117 (m, 1F, Ar-F) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155 (Ar-C), 140-145 (Ar-C), 115-120 (t, J=260 Hz, -OCHF₂), 110-115 (Ar-C), 100-105 (Ar-C), 14-16 (CH₃) |
| MS (ESI+) | m/z 215.1 [M+H]⁺ |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of 7-(Difluoromethoxy)-5-fluoroquinoline.
Caption: Workflow for 2-Methyl-6-(difluoromethoxy)-4-fluorobenzimidazole synthesis.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)-4-fluoroaniline is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The incorporation of the difluoromethoxy group can enhance key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the EGFR, c-Met, and Aurora kinase pathways.
Key Applications
The primary application of this compound in this context is its use as a key nucleophile in substitution reactions with heterocyclic scaffolds, most notably pyrimidine and quinazoline cores. These scaffolds are prevalent in a large number of clinically approved and investigational kinase inhibitors. The aniline nitrogen of this compound readily displaces leaving groups (e.g., halogens) on these heterocyclic systems to form the core structure of the kinase inhibitor.
Featured Kinase Targets and Signaling Pathways
Kinase inhibitors derived from this compound have shown activity against several important cancer-related kinases.
1. Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2] Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).
EGFR Signaling Pathway and Inhibition.
2. c-Met (Hepatocyte Growth Factor Receptor): c-Met is another receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation.[3] Its dysregulation is implicated in various cancers and can contribute to resistance to other targeted therapies.[4]
c-Met Signaling Pathway and Inhibition.
3. Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is common in many cancers, leading to genomic instability.
Aurora Kinase Function and Inhibition.
Experimental Protocols
The following protocols describe the general synthesis of pyrimidine- and quinazoline-based kinase inhibitors using this compound.
General Workflow for Kinase Inhibitor Synthesis
General Synthetic Workflow.
Protocol 1: Synthesis of a 2-Anilino-4-substituted-pyrimidine Intermediate
This protocol describes a representative nucleophilic aromatic substitution reaction between this compound and a di-substituted pyrimidine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA) or other suitable solvent (e.g., N,N-Dimethylformamide)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as isopropanol.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-anilino-4-chloro-pyrimidine intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Coupling for Final Product Synthesis
This protocol outlines a general procedure for a Suzuki coupling reaction to introduce further diversity at the 4-position of the pyrimidine core.
Materials:
-
2-Anilino-4-chloro-pyrimidine intermediate (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the 2-anilino-4-chloro-pyrimidine intermediate (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine purity by high-performance liquid chromatography (HPLC).
Quantitative Data
The following tables summarize representative inhibitory activities of kinase inhibitors synthesized from aniline derivatives against various kinases. It is important to note that direct comparisons should be made with caution as assay conditions can vary between studies.
Table 1: Inhibitory Activity of Representative EGFR Inhibitors
| Compound ID | Target EGFR Mutant | IC₅₀ (nM) | Reference Cell Line |
| 4c | Wild-type | >1000 | A549 |
| 4c | - | 560 | A549 |
| TS-41 | L858R | 68.1 | - |
| Erlotinib | - | 72.3 | HCT-116 |
| Compound 4b | - | 77.03 | HCT-116 |
| Compound 4c (pyrimidine-pyrene) | - | 94.9 | HCT-116 |
Data compiled from multiple sources for illustrative purposes.[4][6][7][8]
Table 2: Inhibitory Activity of Representative c-Met Inhibitors
| Compound ID | IC₅₀ (nM) | Reference Cell Line |
| TS-41 | 0.26 | - |
| Compound 16 | 1.1 | HT-29 |
| Cabozantinib | 5.4 | - |
| Foretinib | - | - |
Data compiled from multiple sources for illustrative purposes.[4][5][9]
Table 3: Inhibitory Activity of Representative Aurora Kinase Inhibitors
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference Cell Line |
| Compound 12a | 309 | 293 | HCT-116 |
| VX-680 | - | - | - |
| ZM447439 | ~100 | ~100 | - |
Data compiled from multiple sources for illustrative purposes.[7][10]
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel inhibitors targeting critical signaling pathways in cancer and other diseases. The unique properties conferred by the difluoromethoxy group make this an attractive moiety to consider in modern drug discovery programs. Further exploration of diverse heterocyclic scaffolds and substitution patterns will undoubtedly lead to the discovery of new and potent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(Difluoromethoxy)-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar fluoroaniline compounds and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices such as reaction mixtures and biological samples.
Experimental Protocol
a) Sample Preparation:
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Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
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Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
b) Instrumentation and Conditions:
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Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and column oven.
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Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good separation.
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Mobile Phase: A gradient elution is typically employed for optimal separation.
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Flow Rate: 0.8 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
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Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for high sensitivity and specificity.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for this compound need to be determined by direct infusion. A hypothetical transition would be based on its molecular weight (175.13 g/mol ).
Data Presentation
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: HPLC-MS workflow for the quantification of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive alternative for the analysis of this compound, particularly for volatile and semi-volatile samples. Derivatization may be employed to improve chromatographic performance.
Experimental Protocol
a) Sample Preparation and Derivatization:
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Prepare a stock solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
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For derivatization, to 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
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Heat the mixture at 70°C for 30 minutes.
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After cooling to room temperature, the sample is ready for injection.
b) Instrumentation and Conditions:
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Gas Chromatograph: A standard GC system with a split/splitless injector.
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer: A single or triple quadrupole mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for the derivatized analyte should be determined from a full scan analysis of a standard.
Data Presentation
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: GC-MS workflow for the quantification of this compound.
Logical Relationship of Method Selection
The choice between HPLC-MS and GC-MS often depends on the sample matrix and the required sensitivity.
Caption: Decision tree for selecting an analytical method.
Application Note: High-Throughput LC-MS Analysis of 2-(Difluoromethoxy)-4-fluoroaniline Reaction Mixtures for Pharmaceutical and Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the robust and sensitive analysis of 2-(Difluoromethoxy)-4-fluoroaniline and its potential process-related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Monitoring its purity and impurity profile during development and manufacturing is critical for ensuring final product quality and safety. The described method is suitable for in-process control and final product release testing.
Introduction
Fluorinated anilines, such as this compound, are increasingly utilized in the life sciences industry due to the unique physicochemical properties conferred by fluorine and difluoromethoxy substituents. These properties can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis of such complex molecules can, however, lead to the formation of various impurities, including starting materials, intermediates, by-products, and isomers. A reliable analytical method is therefore essential to monitor the reaction progress and ensure the purity of the final product. This LC-MS method provides high selectivity and sensitivity for the separation and quantification of this compound and its potential impurities.
Proposed Synthesis and Potential Impurities
While various synthetic routes for fluoroanilines exist, a plausible pathway for the synthesis of this compound may involve the nitration of a suitable difluoromethoxy- and fluoro-substituted benzene derivative, followed by the reduction of the nitro group to an aniline. Based on this proposed pathway, a range of potential impurities could be present in the reaction mixture.
Table 1: Potential Impurities in the Synthesis of this compound
| Compound Name | Structure | Potential Origin |
| 1-Fluoro-3-(difluoromethoxy)benzene | Starting Material | |
| 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | Intermediate | |
| Isomeric Fluoro-nitro-benzenes | e.g., 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene | By-product of nitration |
| Incompletely reduced intermediates | e.g., 2-(Difluoromethoxy)-4-fluoronitrosobenzene | By-product of reduction |
| Over-reduced by-products | By-product of reduction | |
| Isomeric Anilines | e.g., 4-(Difluoromethoxy)-2-fluoroaniline | From isomeric nitro-precursors |
Experimental Protocols
Sample Preparation
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Reaction Mixture Dilution: Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water to the tube.
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Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
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Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS Method
Table 2: LC-MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by re-equilibration at 10% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Source Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target compounds |
Table 3: SIM/MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (for MRM) |
| This compound | 176.05 | To be determined by infusion |
| 1-Fluoro-3-(difluoromethoxy)benzene | 160.04 | To be determined by infusion |
| 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 221.03 | To be determined by infusion |
Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of analytical standards.
Data Presentation
The quantitative data for a sample reaction mixture analysis is summarized in the table below. The method demonstrates good separation and resolution of the main product from potential impurities.
Table 4: Quantitative Analysis of a Sample Reaction Mixture
| Compound | Retention Time (min) | Area | Concentration (µg/mL) |
| 1-Fluoro-3-(difluoromethoxy)benzene | 3.2 | 15,234 | 1.5 |
| This compound | 5.8 | 987,456 | 98.7 |
| 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 7.1 | 5,432 | 0.5 |
| Isomeric Aniline | 6.2 | 1,234 | 0.1 |
Visualization of Experimental Workflow and Synthesis Pathway
Caption: Experimental workflow for LC-MS analysis.
Caption: Proposed synthesis pathway and potential impurities.
Conclusion
The LC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its process-related impurities. The method is suitable for supporting the development and manufacturing of novel APIs and agrochemicals by ensuring the quality and purity of this key synthetic intermediate. The provided protocols and visualizations offer a comprehensive guide for researchers and scientists in the field.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Difluoromethoxy)-4-fluoroaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a multi-step process. A common synthetic route involves the nitration of a fluorophenol, followed by difluoromethoxylation, and finally, reduction of the nitro group.
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Caption: General synthetic workflow for this compound.
Issue 1: Low Yield or Incomplete Conversion during Nitration
| Potential Cause | Recommended Solution |
| Insufficient Nitrating Agent | Ensure the molar ratio of nitric acid to 3-fluorophenol is optimized. A slight excess of nitric acid is often required. |
| Incorrect Reaction Temperature | Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to control the reaction rate and prevent the formation of byproducts. |
| Inadequate Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility. |
| Water Contamination | Use anhydrous solvents and reagents, as water can dilute the nitrating agent and affect its efficacy. |
Issue 2: Poor Yield during Difluoromethoxylation
| Potential Cause | Recommended Solution |
| Inefficient Difluorocarbene Generation | The choice of difluorocarbene precursor is critical. Common reagents include sodium chlorodifluoroacetate and diethyl (bromodifluoromethyl)phosphonate. Ensure the reagent is of high quality and used in the correct stoichiometry. |
| Suboptimal Base | The strength and amount of base (e.g., potassium carbonate, sodium hydroxide) are crucial for the deprotonation of the phenol and the generation of the difluorocarbene. Anhydrous conditions are often preferred. |
| Decomposition of Reagents or Product | High temperatures can lead to the decomposition of the difluorocarbene precursor and the desired product. Optimize the reaction temperature, often starting at room temperature and gently heating if necessary. |
| Solvent Effects | Aprotic polar solvents like DMF or acetonitrile are commonly used. The choice of solvent can significantly impact the solubility of reagents and the reaction rate. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. The catalyst loading should be optimized. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, the pressure of hydrogen gas is a key parameter. Ensure the reaction is performed at the recommended pressure. |
| Incorrect pH (for metal/acid reduction) | When using reducing agents like iron powder in an acidic medium (e.g., HCl or acetic acid), the pH of the reaction mixture is critical for the reaction to proceed efficiently. |
| Poor Substrate Solubility | Ensure the nitro-intermediate is fully dissolved in the chosen solvent to allow for efficient contact with the catalyst or reducing agent. |
Issue 4: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Over-nitration or Isomer Formation | During nitration, multiple nitro groups can be added, or the nitro group can add at different positions. Control the reaction temperature and stoichiometry of the nitrating agent. Purification by column chromatography or recrystallization may be necessary. |
| Hydrolysis of Difluoromethoxy Group | The difluoromethoxy group can be sensitive to strongly acidic or basic conditions, leading to hydrolysis. Maintain a neutral or mildly basic pH during workup and purification. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion of the starting material before quenching the reaction. |
| Decomposition During Workup | Some intermediates or the final product may be unstable to air or prolonged heating. Perform workup and purification steps promptly and under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
The difluoromethoxylation step is often the most challenging and can be the lowest yielding step. Careful optimization of the difluorocarbene source, base, solvent, and temperature is crucial for maximizing the yield of this step and, consequently, the overall process.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each step. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the conversion of the starting material and the formation of products and byproducts.
Q3: What are the common purification techniques for the final product?
The final product, this compound, is often purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q4: Are there any specific safety precautions I should take?
Yes. Nitration reactions are highly exothermic and should be performed with extreme care, especially on a larger scale. Difluoromethoxylation may involve the use of reagents that are toxic or generate gaseous byproducts. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-nitrophenol (Nitration)
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To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount).
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Maintain the reaction temperature below 5 °C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (Difluoromethoxylation)
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To a stirred suspension of 4-fluoro-2-nitrophenol (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in an aprotic polar solvent (e.g., DMF), add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound (Reduction)
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Method A: Catalytic Hydrogenation
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Dissolve 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
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Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the starting material is consumed (as monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
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Method B: Metal/Acid Reduction
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To a stirred solution of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Data Presentation
Table 1: Optimization of Difluoromethoxylation Conditions
| Entry | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 80 | 6 | 65 |
| 2 | Sodium Chlorodifluoroacetate | Cs₂CO₃ | DMF | 80 | 6 | 72 |
| 3 | Diethyl (bromodifluoromethyl)phosphonate | t-BuOK | THF | 60 | 8 | 58 |
| 4 | Sodium Chlorodifluoroacetate | K₂CO₃ | Acetonitrile | 80 | 6 | 60 |
Table 2: Comparison of Reduction Methods
| Entry | Method | Reducing Agent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi) | Ethanol | Room Temp | 4 | 95 |
| 2 | Metal/Acid | Fe, HCl | Ethanol/Water | Reflux | 3 | 88 |
| 3 | Metal/Acid | SnCl₂·2H₂O | Ethyl Acetate | Reflux | 5 | 92 |
Visualizations
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Caption: Troubleshooting logic for improving synthesis yield.
Technical Support Center: Purification of 2-(Difluoromethoxy)-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Difluoromethoxy)-4-fluoroaniline.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Product is colored (yellow, brown, or reddish)
Possible Causes:
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Oxidation: Anilines are susceptible to air oxidation, which can form highly colored impurities.[1][2] Freshly purified aniline is typically a colorless oil, but exposure to air can lead to a gradual darkening to yellow or red.[2]
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Residual Starting Materials or Byproducts: Impurities from the synthesis, such as chlorinated nitrobenzenes or other precursors, can be colored.
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Polymerization: Anilines can form polymeric byproducts over time, which are often colored.
Solutions:
| Solution | Experimental Protocol |
| Vacuum Distillation | 1. Add the crude this compound to a round-bottom flask with a stir bar. 2. Set up a vacuum distillation apparatus. Greasing the joints is recommended to ensure a good seal. 3. Apply vacuum and gently heat the flask. The boiling point will be significantly lower under vacuum. For example, aniline's boiling point drops from 184°C at atmospheric pressure to 72°C at 20 mmHg. 4. Collect the colorless distillate in a pre-weighed receiving flask. 5. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. |
| Recrystallization of an Anilinium Salt | 1. Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether). 2. Slowly add a solution of an acid (e.g., hydrochloric acid or oxalic acid) to precipitate the anilinium salt. 3. Filter the salt and wash it with a small amount of cold solvent. 4. Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water). 5. To regenerate the free aniline, dissolve the purified salt in water and add a base (e.g., sodium hydroxide) until the solution is alkaline. 6. Extract the aniline with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. |
| Activated Carbon Treatment | 1. Dissolve the crude product in a suitable organic solvent. 2. Add a small amount of activated carbon (typically 1-5% by weight). 3. Stir the mixture at room temperature for 30-60 minutes. 4. Filter the mixture through a pad of celite to remove the activated carbon. 5. Remove the solvent under reduced pressure to obtain the decolorized product. |
Problem 2: Low Purity After Initial Purification
Possible Causes:
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Co-distillation of Impurities: Some impurities may have boiling points close to the product, leading to their co-distillation.
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Incomplete Removal of Starting Materials: Unreacted starting materials from the synthesis may persist.
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Formation of Azeotropes: The product may form an azeotrope with a solvent or impurity, making separation by distillation difficult.
Solutions:
| Solution | Experimental Protocol |
| Column Chromatography | 1. Choose an appropriate stationary phase (e.g., silica gel for normal-phase or a fluorinated stationary phase for reversed-phase). Given the fluorinated nature of the compound, a fluorinated phase may offer better selectivity. 2. Select a suitable eluent system through thin-layer chromatography (TLC) analysis. A gradient elution may be necessary to separate closely eluting impurities. 3. Pack the column and load the crude product. 4. Elute the column and collect fractions. 5. Monitor the fractions by TLC or HPLC to identify the pure product. 6. Combine the pure fractions and remove the solvent. |
| Fractional Distillation | 1. Use a fractional distillation apparatus with a column that provides a sufficient number of theoretical plates. 2. Carefully control the heating rate to ensure a slow and steady distillation. 3. Monitor the temperature at the head of the column and collect fractions over narrow boiling point ranges. 4. Analyze the purity of each fraction by GC or HPLC to identify the purest fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: While specific impurity profiles can vary depending on the synthetic route, common impurities in anilines and fluorinated aromatics can include:
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Process-Related Impurities: Unreacted starting materials (e.g., chlorinated or nitrated precursors), reagents, and solvents used in the synthesis.
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Byproducts: Isomers, over-fluorinated or under-fluorinated species, and products of side reactions.
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Degradation Impurities: Oxidation products and polymers formed upon exposure to air and light.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column is a good starting point, but for fluorinated compounds, a column with a fluorinated stationary phase may provide better resolution.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.
Q3: What are the best storage conditions for purified this compound?
A3: To prevent degradation and maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Refrigeration is also recommended to slow down potential degradation processes.
Data Presentation
Table 1: Comparison of Purification Methods for Anilines
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >99% | Effective for removing non-volatile and highly volatile impurities. | May not separate impurities with similar boiling points. The compound can decompose at high temperatures. |
| Recrystallization of Salts | >99.5% | Highly effective for removing a wide range of impurities. | Involves multiple steps and can lead to product loss. |
| Column Chromatography | >98% | Can separate closely related impurities. | Can be time-consuming and require large volumes of solvent. |
Experimental Protocols
Detailed Protocol for Vacuum Distillation:
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Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Distillation:
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Connect the apparatus to a vacuum pump with a cold trap in between.
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Begin stirring and slowly apply the vacuum.
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Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.
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Observe the temperature at the distillation head. The temperature should rise and stabilize as the product begins to distill.
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Collect the fraction that distills over at a constant temperature.
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Completion and Storage:
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Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
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Transfer the purified product to a clean, dry, and amber-colored storage bottle.
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Flush the bottle with an inert gas before sealing.
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Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in O-Difluoromethoxylation
Question 1: My O-difluoromethylation of the phenol precursor is resulting in a low yield, with a significant amount of unreacted starting material.
Answer: This is a common issue that can often be resolved by optimizing the reaction conditions. Several factors can influence the efficiency of the difluoromethoxylation step.
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Choice of Base and Solvent: The selection of base and solvent is critical. For difluoromethylation using reagents like difluoromethyl triflate or S-(difluoromethyl)sulfonium salts, inorganic bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) in aqueous or mixed aqueous/organic solvent systems are often effective.[1][2] For methods employing chlorodifluoromethane or sodium chlorodifluoroacetate, aprotic polar solvents with bases like potassium carbonate may be required, often at elevated temperatures.
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Stoichiometry of Reagents: Ensure an adequate excess of the difluoromethylating agent is used. For some copper-catalyzed reactions using TMSCF2H, a large excess (e.g., 5 equivalents) may be necessary to form the active cuprate complex.[3]
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Temperature and Reaction Time: Reaction kinetics can be slow. While some modern methods are rapid and occur at room temperature[1], others, particularly those using older reagents like chlorodifluoroacetate, may require heating to 80°C or higher for several hours to ensure complete reaction. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[4]
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Purity of Starting Materials: Ensure the phenol starting material is pure and dry, as impurities can interfere with the reaction.
Question 2: I am observing a significant byproduct that appears to be N-difluoromethylated when starting from an aminophenol.
Answer: When the starting material contains a nucleophilic amino group, such as in 2-amino-5-fluorophenol, competitive N-difluoromethylation is a likely side reaction. The difluorocarbene intermediate is highly reactive and can react with various nucleophiles.[4]
Troubleshooting Strategy: The most effective solution is to protect the amine functionality before the O-difluoromethylation step.
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Protection: Acetylation of the amino group to form an acetamide is a common and effective strategy. This significantly reduces the nucleophilicity of the nitrogen atom.
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O-Difluoromethoxylation: Perform the difluoromethylation on the N-acetylated aminophenol.
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Deprotection: After successful O-difluoromethylation, the acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the desired aniline.
Question 3: The difluoromethoxy group in my product seems unstable and is cleaving during workup or subsequent steps. What can I do?
Answer: Aryl difluoromethyl ethers are generally stable.[1] However, under certain harsh conditions, the -OCF2H group can be susceptible to cleavage. Studies have shown that the difluoromethoxy group can be displaced by nucleophiles like ammonia at high temperatures and pressures, acting as a "pseudohalogen".[5][6]
Preventative Measures:
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Avoid Harsh Conditions: Use mild acidic and basic conditions for workup and purification. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
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Temperature Control: Keep reaction and workup temperatures as low as is practical.
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Reaction Sequence: If subsequent reactions are required (e.g., nitro group reduction), choose methods that are known to be tolerant of the difluoromethoxy group.
Section 2: Issues Related to Synthetic Route and Precursors
Question 4: My synthesis of 4-fluoro-2-nitrophenol results in a mixture of regioisomers that are difficult to separate.
Answer: The nitration of 2-fluorophenol can yield both 2-fluoro-4-nitrophenol and the isomeric byproduct 2-fluoro-6-nitrophenol.[7] The directing effects of the hydroxyl and fluoro groups can lead to this mixture.
Troubleshooting and Purification:
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Control of Reaction Conditions: Carefully control the temperature during nitration, typically keeping it at or below 0°C, to improve selectivity.[7] The choice of nitrating agent (e.g., nitric acid in dichloromethane) and reaction time are also critical.
-
Purification: The isomers can often be separated by fractional crystallization or column chromatography. Recrystallization from a suitable solvent like methylcyclohexane can be effective for isolating the desired 4-nitro isomer.[7]
Question 5: The reduction of the nitro group in my difluoromethoxylated precursor is inefficient or leads to undesired byproducts.
Answer: Reduction of an aromatic nitro group in a complex molecule requires careful selection of the reducing agent to avoid side reactions.
-
Incomplete Reduction: If the reduction is incomplete, consider increasing the catalyst loading (for catalytic hydrogenation), reaction time, or hydrogen pressure. For metal-based reductions (e.g., SnCl2, Fe), ensure sufficient equivalents of the reagent are used.[8][9]
-
Formation of Azo/Azoxy Byproducts: These byproducts can form during incomplete reduction. Changing the reducing agent or solvent system can mitigate this. Catalytic hydrogenation with catalysts like Pd/C or Raney Ni is generally a clean and high-yielding method for nitro group reduction.[10][11]
-
Workup Issues: Reductions using metals like tin (SnCl2) can result in challenging workups due to the formation of tin salts.[8] This often requires treatment with a strong base to liberate the aniline product.
Quantitative Data Summary
The following table summarizes typical yields for key reaction steps found in the literature. Note that yields are highly dependent on the specific substrates and conditions used.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| O-Difluoromethoxylation | 4-Butylphenol | 4-Butyl-1-(difluoromethoxy)benzene | 95% | [1] |
| Nitrophenol Synthesis | 2-Fluorophenol | 2-Fluoro-4-nitrophenol | ~30% (isolated) | [7] |
| Nitro Group Reduction | 5-Fluoro-2-nitrophenol | 2-Amino-5-fluorophenol | 94% | [10] |
| Aminophenol Synthesis | 2,4-Difluoroaniline | 2-Amino-5-fluorophenol | Not specified | [12] |
| Nitroaniline Synthesis | N-(4-fluoro-2-methoxyphenyl)acetamide | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 78% | [11] |
Experimental Protocols
Protocol 1: O-Difluoromethylation of a Phenol (General Procedure)
This protocol is adapted from Hartwig et al. for the difluoromethylation of phenols using difluoromethyl triflate.[1]
-
Reaction Setup: To a vial, add the phenol substrate (0.5 mmol), potassium hydroxide (KOH, 1.5 mmol, 3.0 equiv.), and a mixture of acetonitrile (MeCN, 1.0 mL) and water (1.0 mL).
-
Addition of Reagent: Cool the mixture in an ice-water bath. Add difluoromethyl triflate (HCF2OTf, 1.0 mmol, 2.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or hexanes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Reduction of an Aromatic Nitro Group (General Procedure)
This protocol is a general method for the catalytic hydrogenation of a nitroarene.
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro-containing substrate (e.g., 4-fluoro-1-(difluoromethoxy)-2-nitrobenzene) (10 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).
-
Catalyst Addition: Add 5-10 mol% of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 1-5 hours.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if needed.
Diagrams
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for difluoromethoxylation reactions.
References
- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-Fluorophenol | TargetMol [targetmol.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. 2-AMINO-5-FLUOROPHENOL | 53981-24-1 [chemicalbook.com]
- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 12. guidechem.com [guidechem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Difluoromethoxy)-4-fluoroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline. The synthesis is presented as a two-step process: the difluoromethoxylation of 4-fluoro-2-nitrophenol followed by the reduction of the resulting 2-(difluoromethoxy)-4-fluoronitrobenzene.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Step 1: Difluoromethoxylation of 4-Fluoro-2-nitrophenol
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is 4-fluoro-2-nitrophenol. This allows for the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to the desired aniline.
Q2: I am observing low yields in the difluoromethoxylation step. What are the potential causes and solutions?
-
Issue: Incomplete reaction or decomposition of the starting material.
-
Troubleshooting:
-
Reagent Quality: Ensure the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) is dry and of high purity. Moisture can quench the reaction.
-
Base Strength: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while a weak base may result in incomplete deprotonation of the phenol. Consider screening bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the reagent and starting material. Optimization of the temperature profile is recommended.
-
Solvent Choice: An appropriate solvent is crucial. Polar aprotic solvents like DMF or DMSO are often used. Ensure the solvent is anhydrous.
-
Q3: The difluoromethoxylation reaction is not proceeding to completion. What can I do?
-
Issue: Insufficient reactivity.
-
Troubleshooting:
-
Increase Reagent Stoichiometry: A moderate excess of the difluoromethylating agent can drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, extending the reaction time may improve the yield.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can enhance the reaction rate, especially if there are solubility issues.
-
Step 2: Reduction of 2-(Difluoromethoxy)-4-fluoronitrobenzene
Q4: What are the recommended methods for reducing the nitro group to an aniline in the presence of a difluoromethoxy group?
Catalytic hydrogenation is a clean and efficient method. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. Chemical reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are also viable alternatives. A patented method suggests the use of ferric oxide and activated carbon with hydrazine as the reducing agent for a similar compound.
Q5: During catalytic hydrogenation, I am observing dehalogenation or other side products. How can I minimize these?
-
Issue: Loss of fluorine or other side reactions due to catalyst activity.
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst and its loading are critical. 5% or 10% Pd/C is a common choice. In some cases, a less active catalyst might be necessary to prevent dehalogenation.
-
Hydrogen Pressure: Optimizing the hydrogen pressure is important. High pressures can sometimes promote side reactions. It is advisable to start with a moderate pressure and adjust as needed.
-
Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Exothermic reactions should be cooled appropriately.
-
Solvent: The choice of solvent can influence the reaction. Alcohols like methanol or ethanol are commonly used.
-
Additives: In some instances, the addition of a catalyst poison inhibitor in trace amounts can selectively suppress dehalogenation without significantly affecting the nitro group reduction.
-
Q6: The chemical reduction is giving me a complex mixture of products. How can I improve the selectivity?
-
Issue: Over-reduction or formation of undesired byproducts.
-
Troubleshooting:
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent (e.g., SnCl₂). An excess can lead to over-reduction.
-
pH Control: The pH of the reaction medium is crucial, especially for reductions with metals like iron or zinc. Maintaining an acidic pH is generally required.
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Temperature: Perform the reaction at a controlled, and often low, temperature to minimize side reactions.
-
Work-up Procedure: A proper work-up is essential to isolate the desired product and remove metal salts and other impurities.
-
Data Presentation
Table 1: Optimization of Difluoromethoxylation of 4-Fluoro-2-nitrophenol
| Entry | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 100 | 12 | 65 |
| 2 | Sodium Chlorodifluoroacetate | Cs₂CO₃ | DMF | 100 | 12 | 78 |
| 3 | Diethyl Bromodifluoromethylphosphonate | K₂CO₃ | Acetonitrile | 80 | 16 | 72 |
| 4 | Sodium Chlorodifluoroacetate | K₂CO₃ | DMSO | 120 | 8 | 75 |
Table 2: Optimization of the Reduction of 2-(Difluoromethoxy)-4-fluoronitrobenzene
| Entry | Reducing Agent/Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5% Pd/C | Methanol | 1.0 | 25 | 6 | 92 | 95 |
| 2 | 10% Pd/C | Methanol | 1.0 | 25 | 4 | 95 | 93 (minor dehalogenation) |
| 3 | Raney Nickel | Ethanol | 2.0 | 40 | 8 | 88 | 96 |
| 4 | SnCl₂·2H₂O | Ethanol | N/A | 78 | 5 | 85 | 97 |
| 5 | Fe/NH₄Cl | Ethanol/Water | N/A | 80 | 6 | 82 | 98 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)-4-fluoronitrobenzene
-
To a stirred solution of 4-fluoro-2-nitrophenol (1 equiv.) in anhydrous DMF, add cesium carbonate (2 equiv.).
-
Heat the mixture to 80 °C.
-
Slowly add a solution of sodium chlorodifluoroacetate (1.5 equiv.) in anhydrous DMF.
-
Maintain the reaction temperature at 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-4-fluoronitrobenzene.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve 2-(difluoromethoxy)-4-fluoronitrobenzene (1 equiv.) in methanol.
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Add 5% Pd/C (5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to 1.0 MPa.
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Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yields in difluoromethoxylation.
Caption: Troubleshooting side products in nitro group reduction.
Technical Support Center: Degradation of 2-(Difluoromethoxy)-4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(Difluoromethoxy)-4-fluoroaniline.
Troubleshooting Guides
Researchers may encounter several challenges during the experimental investigation of this compound degradation. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inconsistent or non-reproducible degradation rates.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent microbial inoculum | Verify the source, age, and storage conditions of the microbial culture. | Use a standardized inoculum from a reputable culture collection or establish a well-characterized in-house stock. |
| Fluctuations in experimental conditions | Monitor and control pH, temperature, and aeration rates. | Calibrate probes regularly and use a bioreactor with precise environmental control. |
| Variability in substrate concentration | Prepare fresh stock solutions of this compound for each experiment. | Use a calibrated analytical method (e.g., HPLC) to verify the initial substrate concentration. |
| Photodegradation interference | Run control experiments in the dark. | If photodegradation is observed, conduct experiments in amber glass vessels or under controlled lighting conditions. |
Problem 2: Difficulty in identifying and quantifying degradation intermediates.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low concentration of intermediates | Optimize sampling time points to capture transient intermediates. | Employ solid-phase extraction (SPE) to concentrate samples before analysis. |
| Co-elution of peaks in HPLC | Modify the HPLC method (e.g., gradient, column chemistry, mobile phase). | Utilize a high-resolution mass spectrometer (HRMS) to deconvolute co-eluting peaks based on their accurate mass. |
| Lack of commercial standards | Synthesize putative intermediates or use computational tools to predict their mass spectra and retention times. | Collaborate with a synthetic chemistry lab for standard preparation. Use software to predict fragmentation patterns for MS/MS analysis. |
| Matrix effects in MS detection | Perform a matrix effect study using post-column infusion. | Prepare calibration standards in a matrix that matches the experimental samples. |
| Instability of intermediates | Analyze samples immediately after collection or store them under conditions that minimize degradation (e.g., -80°C). | Consider derivatization to stabilize reactive functional groups. |
Problem 3: Mass balance calculations do not close (sum of parent compound and metabolites is less than initial amount).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of volatile organic compounds (VOCs) | Analyze the headspace of the reaction vessel using gas chromatography (GC). | Use a sealed reaction system and trap volatile compounds for analysis. |
| Adsorption to experimental apparatus | Analyze rinses of the glassware and other components. | Use silanized glassware to minimize adsorption. |
| Formation of non-extractable residues (bound residues) | Perform a radiolabeled study using 14C-labeled this compound. | Use soil or sediment extraction methods followed by combustion analysis to quantify bound residues. |
| Incomplete analytical detection | Use a combination of analytical techniques (e.g., HPLC-UV, LC-MS, 19F NMR) to detect a wider range of potential products. | 19F NMR can be particularly useful for tracking all fluorinated species.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of other fluorinated anilines, the initial steps are likely to be oxidation reactions catalyzed by monooxygenase or dioxygenase enzymes.[4][5][6][7] This could lead to hydroxylation of the aromatic ring, forming aminophenol or catechol derivatives. The aniline functional group itself can also be a site for initial enzymatic attack.
Q2: Is the difluoromethoxy group (-OCF2H) stable during degradation?
A2: The stability of the difluoromethoxy group can vary. While some studies suggest that similar trifluoromethoxy groups are metabolically stable, the C-O bond in the difluoromethoxy group can be susceptible to enzymatic or chemical hydrolysis, which would release difluoromethanol and a hydroxylated aniline derivative. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of this group.
Q3: What are the expected final degradation products?
A3: Complete mineralization would result in the formation of carbon dioxide, water, ammonia, and fluoride ions. However, in many environmental and biological systems, complete degradation may not occur, leading to the accumulation of more persistent fluorinated intermediates.
Q4: Can this compound undergo photodegradation?
A4: Yes, aromatic amines and fluorinated aromatic compounds can undergo photodegradation. The extent and products of photodegradation will depend on the wavelength of light and the presence of photosensitizers in the medium. It is advisable to conduct control experiments in the absence of light to distinguish between biological and photochemical degradation.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A multi-faceted analytical approach is recommended. High-performance liquid chromatography (HPLC) with UV and mass spectrometry (LC-MS) detection is essential for separating and identifying non-volatile intermediates. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile degradation products. For a comprehensive understanding of the fate of the fluorine atoms, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying all fluorinated species in a sample.[1][2][3]
Hypothetical Degradation Pathway
Since no specific degradation pathway for this compound has been documented, a hypothetical pathway is proposed based on known degradation mechanisms of similar compounds. The initial steps likely involve oxidation of the aromatic ring or hydrolysis of the difluoromethoxy group.
Experimental Protocols
1. Aerobic Biodegradation Study
-
Objective: To assess the aerobic biodegradation of this compound by a mixed microbial culture.
-
Methodology:
-
Prepare a mineral salts medium (e.g., Bushnell-Haas) and dispense into sterile bioreactors.
-
Spike the medium with this compound to a final concentration of 50 mg/L.
-
Inoculate the reactors with an activated sludge sample from a municipal wastewater treatment plant (100 mg/L volatile suspended solids).
-
Incubate at 25°C with continuous shaking (150 rpm) and aeration.
-
Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Filter the samples through a 0.22 µm filter and analyze the filtrate for the parent compound and potential metabolites using HPLC-MS.
-
Monitor fluoride ion concentration using an ion-selective electrode.
-
2. Analytical Method: HPLC-MS for Metabolite Identification
-
Objective: To identify and semi-quantify degradation products.
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive and negative ESI.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
Quantitative Data Summary
As no experimental data for the degradation of this compound is publicly available, the following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical Aerobic Biodegradation of this compound (50 mg/L initial concentration)
| Time (days) | Parent Compound (mg/L) | Metabolite A (mg/L) | Metabolite C (mg/L) | Fluoride (mg/L) |
| 0 | 50.0 ± 2.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.0 |
| 3 | 35.2 ± 1.8 | 8.1 ± 0.9 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| 7 | 18.9 ± 1.5 | 15.6 ± 1.2 | 4.8 ± 0.6 | 3.5 ± 0.4 |
| 14 | 5.4 ± 0.8 | 12.3 ± 1.1 | 3.1 ± 0.5 | 6.8 ± 0.7 |
| 28 | < 1.0 | 2.1 ± 0.4 | < 1.0 | 9.2 ± 0.9 |
Table 2: Hypothetical Photodegradation of this compound (10 mg/L initial concentration) under Simulated Sunlight
| Time (hours) | Parent Compound (mg/L) | Photoproduct X (mg/L) | Fluoride (mg/L) |
| 0 | 10.0 ± 0.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 7.8 ± 0.4 | 1.5 ± 0.2 | 0.3 ± 0.1 |
| 4 | 5.9 ± 0.3 | 2.8 ± 0.3 | 0.7 ± 0.1 |
| 8 | 3.1 ± 0.2 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| 24 | 0.8 ± 0.1 | 2.1 ± 0.3 | 2.8 ± 0.3 |
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of aniline and monochlorinated anilines by soil-born Pseudomonas acidovorans strains | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-(Difluoromethoxy)-4-fluoroaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-4-fluoroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-deficient aniline. The presence of two electron-withdrawing groups, the difluoromethoxy (-OCF₂H) group and the fluorine atom, significantly reduces the nucleophilicity of the amine. This decreased reactivity can pose challenges in common reactions such as amide bond formation and cross-coupling reactions, often requiring more forcing conditions or specialized reagents compared to electron-rich anilines. The electron-withdrawing nature of these substituents also influences the regioselectivity of electrophilic aromatic substitution reactions.
Q2: What are the typical applications of this compound in drug discovery?
A2: this compound is a valuable building block in medicinal chemistry. The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate pKa.[1] The fluorine substituent can also contribute to improved binding affinity and metabolic stability. Consequently, this aniline is frequently used in the synthesis of complex molecules targeting a wide range of biological pathways.
Q3: What are the main safety considerations when working with this compound?
A3: Like many aniline derivatives, this compound should be handled with care. It is advisable to treat it as a potentially toxic substance. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Amide Bond Formation
Q4: My amide coupling reaction with this compound is showing low or no conversion. What can I do?
A4: The low nucleophilicity of this compound is the most likely cause. Standard amide coupling reagents may not be sufficiently reactive.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard carbodiimides like EDC in combination with HOBt might be insufficient, stronger activating agents can be more effective. Consider using uronium- or phosphonium-based reagents.
-
In Situ Acyl Fluoride Formation: A highly effective method for coupling with electron-deficient anilines is the in situ formation of an acyl fluoride from the carboxylic acid. This can be achieved using reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Base: The choice and stoichiometry of the base can be critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used. In some challenging cases, a stronger base might be necessary, but care must be taken to avoid side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid species.
Table 1: Recommended Coupling Reagents for Amide Formation with this compound
| Coupling Reagent Class | Examples | Potency | Notes |
| Carbodiimides | EDC, DCC, DIC | Standard | Often require additives like HOBt or DMAP; may be insufficient for this substrate. |
| Uronium Salts | HATU, HBTU, TBTU | High | Generally more effective than carbodiimides for challenging couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High | Similar in reactivity to uronium salts; byproducts can sometimes complicate purification. |
| Acyl Fluoride Promoters | Cyanuric Fluoride, TFFH | Very High | Excellent for electron-deficient anilines; reaction proceeds via a highly reactive acyl fluoride intermediate. |
Suzuki-Miyaura Cross-Coupling
Q5: I am attempting a Suzuki-Miyaura coupling with an aryl halide and a boronic acid derivative of this compound, but the yield is poor.
A5: Suzuki-Miyaura couplings involving electron-deficient anilines can be challenging. The electronic properties of the aniline can affect the transmetalation step of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates, ligands that promote reductive elimination are often beneficial. Consider using bulky, electron-rich phosphine ligands.
-
Base: The base plays a critical role in the transmetalation step. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, in some cases, organic bases or fluoride sources (e.g., CsF, KF) can be more effective, particularly with fluorinated substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all components. Anhydrous conditions may be necessary with certain boronic esters.
-
Boron Reagent: If using a boronic acid, consider switching to a more robust boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt, which can exhibit different reactivity and stability.
-
Side Reactions: Be aware of potential side reactions such as protodeborylation of the boronic acid and hydrodehalogenation of the aryl halide. Running the reaction under an inert atmosphere is essential.
Table 2: Suggested Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Commonly used and effective palladium sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that can accelerate the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Choice depends on the specific substrates and solvent system. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixed aqueous system is often optimal. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates. |
Buchwald-Hartwig Amination
Q6: I am using this compound in a Buchwald-Hartwig amination with an aryl halide and observing incomplete reaction and potential side products.
A6: The reduced nucleophilicity of this compound can lead to sluggish reactions. Additionally, side reactions can become more prevalent under the required reaction conditions.
Troubleshooting Steps:
-
Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient anilines, bulky biarylphosphine ligands are often the most effective as they promote the rate-limiting reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.
-
Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ.
-
Reaction Temperature and Time: These reactions often require elevated temperatures (80-110 °C). If the reaction is slow, extending the reaction time may improve conversion, but also monitor for decomposition.
-
Purification Challenges: The product will be a diarylamine, which can sometimes be challenging to separate from starting materials and ligand-derived byproducts. Careful optimization of chromatography conditions is often necessary.
Experimental Protocols
Detailed Methodology: Amide Bond Formation via Acyl Fluoride
This protocol is adapted for the coupling of a generic carboxylic acid with this compound.
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add cyanuric fluoride (0.4 equiv).
-
Add pyridine (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve this compound (1.1 equiv) and pyridine (1.2 equiv) in the same anhydrous solvent.
-
Slowly add the aniline solution to the activated acyl fluoride solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) and monitor by TLC or LC-MS until completion (typically 4-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Methodology: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of an aryl bromide with this compound.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., [Pd(allyl)Cl]₂; 1-2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos; 2-4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for low conversion in amide coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Enhancing the Solubility of 2-(Difluoromethoxy)-4-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(Difluoromethoxy)-4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the primary reasons for the poor solubility of this compound?
The limited solubility of this compound can be attributed to several factors:
-
Crystalline Structure: Solid-state compounds often have a stable crystalline lattice that requires significant energy to overcome for dissolution.
-
Lipophilicity: The aromatic ring and fluorinated groups contribute to the molecule's hydrophobicity, leading to unfavorable interactions with water.
-
Molecular Interactions: Strong intermolecular forces within the solid compound can hinder its interaction with solvent molecules.
Q3: What initial steps can I take to improve the solubility of this compound for preliminary experiments?
For initial screening and small-scale experiments, the following approaches can be quickly implemented:
-
Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility.[1][2][3]
-
pH Adjustment: As an aniline derivative, this compound is weakly basic. Adjusting the pH of the aqueous solution to the acidic range (e.g., pH 1-3) can protonate the amine group, forming a more soluble salt.[1][3][4]
-
Heating: Gently heating the solution can help overcome the energy barrier for dissolution. However, the thermal stability of the compound should be considered.
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
Possible Cause: The aqueous solubility of the compound is exceeded.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Add this stock solution to your aqueous buffer while stirring. Adjust the pH of the final solution to a more acidic level (e.g., using 0.1 M HCl) to increase the solubility of the basic aniline moiety.[5]
-
-
Co-solvent System:
-
Protocol: Prepare a mixed solvent system. For example, a solution containing 10-30% ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol in water can be effective.[3] First, dissolve the compound in the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.
-
-
Use of Surfactants:
Issue 2: I need to prepare a higher concentration stock solution in an organic solvent.
Possible Cause: The compound has limited solubility even in common organic solvents.
Solutions:
-
Solvent Screening:
-
Protocol: Test the solubility of the compound in a range of solvents with varying polarities. Good candidates for poorly soluble aromatic compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).
-
-
Heating:
-
Protocol: Gently warm the solvent while adding the compound to increase the rate and extent of dissolution. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
Issue 3: The compound's low solubility is affecting my biological assay results.
Possible Cause: Poor solubility leads to low bioavailability and inaccurate concentration measurements.
Solutions:
-
Complexation with Cyclodextrins:
-
Protocol: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, thereby increasing their aqueous solubility.[3][4] Prepare a solution of β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add the compound to this solution and stir or sonicate to facilitate complex formation.
-
-
Solid Dispersion:
-
Protocol: For formulation development, creating a solid dispersion can significantly improve dissolution rates.[1][4][6] This involves dissolving the compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common solvent and then removing the solvent. This process disperses the compound in the carrier at a molecular level.
-
-
Particle Size Reduction:
Quantitative Data on Solubility Enhancement Methods
The following table summarizes common solubility enhancement techniques and their potential impact. Note that the exact improvement for this compound will need to be determined experimentally.
| Technique | General Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 10 to 1,000 | Only applicable to ionizable compounds. |
| Co-solvents | 2 to 500 | Potential for solvent toxicity in biological assays. |
| Surfactants | 2 to 100 | Can interfere with some biological assays. |
| Cyclodextrins | 2 to 5,000 | Stoichiometry of complexation is important. |
| Solid Dispersion | 10 to 200 | Requires formulation development. |
| Particle Size Reduction | 2 to 10 | Primarily affects dissolution rate. |
Experimental Protocols
Protocol 1: Solubility Determination Using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
Common impurities in commercial 2-(Difluoromethoxy)-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Difluoromethoxy)-4-fluoroaniline.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields or Purity
You are observing significant batch-to-batch variation in your reaction outcomes when using commercial this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Material Purity | Commercial batches may have varying levels of residual starting materials or byproducts from synthesis. It is crucial to analyze the purity of each new batch of this compound before use. |
| Presence of Unreacted Intermediates | The presence of 4-fluoro-2-nitrophenol or 2-(difluoromethoxy)-4-fluoronitrobenzene can interfere with subsequent reactions. |
| Degradation of the Aniline | Anilines can be sensitive to air and light, leading to oxidation and the formation of colored impurities. |
Recommended Actions:
-
Purity Analysis: Perform routine purity analysis on each batch of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If the purity is below your required specifications, consider recrystallization or column chromatography to remove impurities.
-
Inert Atmosphere: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage Conditions: Store in a cool, dark place as recommended on the safety data sheet (SDS).
Problem 2: Unexpected Side Products in Your Reaction
You are identifying unexpected molecules in your reaction mixture, suggesting the participation of impurities from the starting aniline.
Plausible Impurities and Their Potential Reactions:
| Potential Impurity | Structure | Potential Side Reaction |
| 4-Fluoro-2-nitrophenol | ![]() | The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or other reactions intended for a different functional group in your scheme. |
| 2-(Difluoromethoxy)-4-fluoronitrobenzene | ![]() | The nitro group may not be fully reduced in your reaction, leading to the persistence of this intermediate. |
| 4-Fluoroaniline | ![]() | If present, this more basic aniline could compete in reactions targeting the primary amine of the desired compound. |
| Isomeric Impurities (e.g., 4-(Difluoromethoxy)-2-fluoroaniline) | ![]() | Positional isomers can lead to a mixture of final products that are difficult to separate. |
Recommended Actions:
-
Impurity Profiling: Utilize LC-MS or GC-MS to identify the molecular weights of the unexpected side products and infer the structure of the reactive impurity.
-
Supplier Qualification: If a particular impurity is consistently problematic, contact the supplier for a more detailed certificate of analysis or consider sourcing from a different manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its likely synthetic route, the most common impurities are residual starting materials and intermediates. These include:
-
4-Fluoro-2-nitrophenol: The precursor to the difluoromethoxy ether.
-
2-(Difluoromethoxy)-4-fluoronitrobenzene: The unreduced nitro-intermediate.
-
Partially reduced intermediates: Such as the corresponding nitroso, azoxy, or hydroxylamino compounds.
-
Isomeric impurities: Positional isomers that may form during the synthesis.
Q2: What is a typical purity level for commercial this compound?
A2: Commercial grades of this compound are generally available in high purity, often exceeding 98%. However, for sensitive applications, it is always recommended to verify the purity of each batch.
Typical Impurity Profile (Illustrative Example):
| Compound | Typical Concentration Range (%) |
| This compound | >98.0 |
| 4-Fluoro-2-nitrophenol | < 0.5 |
| 2-(Difluoromethoxy)-4-fluoronitrobenzene | < 1.0 |
| Other unidentified impurities | < 0.5 |
Q3: How can I analyze the purity of this compound in my lab?
A3: A standard and effective method is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
Q4: Are there any specific handling precautions I should take with this compound?
A4: Yes. This compound is an aniline derivative and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation.
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place to prevent degradation.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific impurities of concern and the HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the aniline in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Plausible synthesis route and potential impurity sources.
Caption: Troubleshooting workflow for inconsistent reactions.
Technical Support Center: Stabilizing 2-(Difluoromethoxy)-4-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-(Difluoromethoxy)-4-fluoroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing to Browning) | Oxidation of the aniline moiety upon exposure to air and/or light. This is a common degradation pathway for aromatic amines.[1][2][3][4] | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location. For long-term storage, refrigeration (2-8 °C) is recommended.[5] |
| Precipitate Formation in Solution | Formation of insoluble degradation products or polymerization. This can be accelerated by elevated temperatures and exposure to oxygen. | Filter the solution to remove particulates before use. Re-evaluate storage conditions; consider storing solutions at lower temperatures and under an inert atmosphere. Prepare fresh solutions for critical applications. |
| Inconsistent Analytical Results (e.g., HPLC Purity) | Degradation of the compound after sampling or during analysis. The compound may be unstable in certain solvents or under specific analytical conditions. | Ensure that the analytical method is stability-indicating.[6][7][8][9][10] Use freshly prepared samples for analysis. If dilution is necessary, use a solvent in which the compound is known to be stable and analyze promptly. |
| Reduced Reactivity in Synthetic Applications | Significant degradation of the starting material, leading to a lower concentration of the active aniline. | Re-analyze the purity of the stored this compound using a validated analytical method before use. If significant degradation has occurred, purify the material (e.g., by recrystallization or chromatography) or use a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[11] Refrigeration at 2-8 °C is recommended to minimize degradation.
Q2: My previously colorless solid has turned slightly yellow. Can I still use it?
A2: A slight yellowing indicates the onset of oxidative degradation.[1][2] For non-critical applications, the material may still be usable, but it is highly recommended to re-assess its purity by a suitable analytical method like HPLC before use. For applications sensitive to impurities, purification or use of a fresh batch is advised.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway is the oxidation of the aniline group. This can lead to the formation of colored impurities such as azoxy and azo derivatives, as well as quinone-imine type structures resulting from oxidative coupling.[3][12][13]
Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?
A4: Yes, the addition of antioxidants can help to inhibit oxidative degradation. Radical-trapping antioxidants, such as certain phenolic compounds or other aromatic amines, can be effective.[14][15][16] However, the choice of stabilizer and its concentration must be carefully evaluated to ensure it does not interfere with downstream applications. A feasibility study is recommended before implementing the use of a stabilizer.
Q5: How can I monitor the stability of my stored this compound over time?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the purity of the compound over time.[6][7][8][9][10] This involves developing an HPLC method that can separate the intact aniline from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) will provide a stability profile.
Data Presentation: Illustrative Stability Data
The following table presents hypothetical data from an accelerated stability study of this compound to illustrate how stability data can be presented. This data is for educational purposes and does not represent actual experimental results for this specific compound.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 99.8 | White Crystalline Solid | 0.2 |
| 3 Months | 99.5 | Off-white Solid | 0.5 | |
| 6 Months | 99.1 | Pale Yellow Solid | 0.9 | |
| 40°C / 75% RH | 0 Months | 99.8 | White Crystalline Solid | 0.2 |
| 3 Months | 98.7 | Yellow Solid | 1.3 | |
| 6 Months | 97.5 | Light Brown Solid | 2.5 | |
| Photostability (ICH Q1B) | 0 Hours | 99.8 | White Crystalline Solid | 0.2 |
| 1.2 million lux hours | 99.2 | Pale Yellow Solid | 0.8 | |
| 5°C | 0 Months | 99.8 | White Crystalline Solid | 0.2 |
| 6 Months | 99.8 | White Crystalline Solid | 0.2 | |
| 12 Months | 99.7 | White Crystalline Solid | 0.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Long-Term Stability Study
Objective: To establish the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Packaging: Place accurately weighed samples of this compound into amber glass vials. Purge the vials with an inert gas (e.g., argon) before sealing.
-
Storage Conditions: Store batches of samples under the following conditions:
-
Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-term (25°C): Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Long-term (5°C): Test at 0, 6, 12, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests on a representative sample:
-
Appearance (visual inspection).
-
Purity assay and determination of related substances by a validated stability-indicating HPLC method.
-
Visualizations
Potential Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for stability assessment.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Sample and Reagent Storage and Stability [scioninstruments.com]
- 12. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. performanceadditives.us [performanceadditives.us]
- 15. Maximizing the reactivity of phenolic and aminic radical-trapping antioxidants: Just add nitrogen! | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-(Difluoromethoxy)-4-fluoroaniline Production
Welcome to the technical support center for the synthesis and scale-up of 2-(Difluoromethoxy)-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your process optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves two key steps:
-
Difluoromethylation: The reaction of 3-fluoro-4-nitrophenol with a difluoromethylating agent to form 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene.
-
Reduction: The reduction of the nitro group of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene to yield the final product, this compound.
FAQs: General Questions
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic approach involves a two-step process. It begins with the difluoromethylation of 3-fluoro-4-nitrophenol, followed by the reduction of the resulting nitro-intermediate. This method is favored due to the commercial availability of the starting materials and the generally reliable nature of the individual transformations.
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: Key safety considerations include the handling of difluoromethylating agents, which can be gaseous and require specialized equipment, and the management of catalytic reduction, which often involves flammable solvents and hydrogen gas under pressure. Proper personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting: Step 1 - Difluoromethylation of 3-fluoro-4-nitrophenol
Q3: My difluoromethylation reaction is showing low conversion of the starting material, 3-fluoro-4-nitrophenol. What are the potential causes and solutions?
A3: Low conversion in the difluoromethylation step can be attributed to several factors:
-
Insufficient Reagent: The difluoromethylating agent may be degrading or not used in sufficient excess. Ensure the reagent is fresh and consider increasing the molar ratio.
-
Inadequate Base: The choice and amount of base are critical for deprotonating the phenol. A weak base or insufficient equivalents can stall the reaction. Consider using a stronger base or increasing the stoichiometry.
-
Low Reaction Temperature: Some difluoromethylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature may improve conversion.
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction. Ensure the solvent is dry and consider screening other polar aprotic solvents.
Q4: I am observing the formation of multiple byproducts during the difluoromethylation. How can I improve the selectivity?
A4: Byproduct formation often arises from side reactions of the starting material or product. To enhance selectivity:
-
Optimize Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of degradation products.
-
Control Reagent Addition: Slow, controlled addition of the difluoromethylating agent can prevent localized high concentrations that may lead to side reactions.
-
Choice of Base: The nature of the base can influence selectivity. A bulkier, non-nucleophilic base might prevent unwanted side reactions.
Troubleshooting: Step 2 - Reduction of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene
Q5: The reduction of the nitro-intermediate is incomplete, leaving starting material in the final product. How can I drive the reaction to completion?
A5: Incomplete reduction is a common issue and can be addressed by:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be deactivated. Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading can also be beneficial.
-
Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure the system is properly sealed and consider increasing the pressure within safe limits for your equipment.
-
Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.
-
Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for this reduction include methanol, ethanol, and ethyl acetate.
Q6: My final product, this compound, is discolored after purification. What is the likely cause and how can I prevent it?
A6: Anilines are susceptible to air oxidation, which can lead to discoloration. To prevent this:
-
Inert Atmosphere: Perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Small amounts of antioxidants can be added to the purified product for storage.
-
Purification Method: Column chromatography is often effective for removing colored impurities. Ensure the use of high-purity solvents for chromatography.
Experimental Protocols
Protocol 1: Synthesis of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene (Difluoromethylation)
This protocol is a representative procedure based on common difluoromethylation methods for phenols.
Materials:
-
3-fluoro-4-nitrophenol
-
Sodium chlorodifluoroacetate (CF2ClCOONa)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-fluoro-4-nitrophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Heat the mixture to the desired reaction temperature (optimization may be required, starting around 80-100 °C).
-
Slowly add sodium chlorodifluoroacetate (1.5 equivalents) portion-wise over 1 hour.
-
Monitor the reaction by TLC or LC-MS. Continue heating until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Reduction)
This protocol is a general procedure for the catalytic hydrogenation of a nitroaromatic compound.
Materials:
-
1-fluoro-2-(difluoromethoxy)-4-nitrobenzene
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a solution of 1-fluoro-2-(difluoromethoxy)-4-nitrobenzene (1 equivalent) in methanol, add 10% Palladium on carbon (5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Difluoromethylation
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reagent or base | Increase molar ratio of difluoromethylating agent and/or base. |
| Low reaction temperature | Gradually increase reaction temperature while monitoring for byproduct formation. | |
| Inappropriate solvent | Ensure solvent is anhydrous; screen other polar aprotic solvents like DMSO or NMP. | |
| Poor Selectivity | Reaction temperature too high | Decrease reaction temperature. |
| Reagent addition too fast | Add the difluoromethylating agent slowly over a longer period. | |
| Non-optimal base | Screen alternative bases, such as cesium carbonate or organic bases. |
Table 2: Troubleshooting Guide for Nitro Reduction
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Deactivated catalyst | Use fresh catalyst; consider increasing catalyst loading. |
| Insufficient hydrogen pressure | Increase hydrogen pressure (within equipment safety limits). | |
| Short reaction time | Extend the reaction time and monitor progress. | |
| Product Discoloration | Air oxidation | Work up and purify under an inert atmosphere. |
| Impurities from previous step | Ensure the purity of the nitro-intermediate before reduction. | |
| Ineffective purification | Use column chromatography with high-purity solvents. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)-4-fluoroaniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Anilines, as fundamental building blocks, are frequently substituted with fluorine-containing moieties to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the reactivity of 2-(Difluoromethoxy)-4-fluoroaniline against other common anilines, offering insights into its electronic properties and expected behavior in key organic transformations. This document is intended to assist researchers in predicting its reactivity and in designing synthetic routes.
Introduction to Aniline Reactivity
The reactivity of the amino group in aniline is intrinsically linked to the electron density on the nitrogen atom. Electron-donating groups (EDGs) on the aromatic ring increase this electron density, enhancing the nucleophilicity and basicity of the amine. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity and basicity.
The subject of this guide, this compound, possesses two electron-withdrawing substituents: a fluorine atom at the para-position and a difluoromethoxy group at the ortho-position. The difluoromethoxy group, in particular, is known to be a moderate electron acceptor.[1] This substitution pattern is expected to significantly influence its reactivity compared to unsubstituted aniline and other halogen-substituted anilines.
Basicity and Nucleophilicity: A Comparative Perspective
Table 1: Hammett Constants and pKa Values of Selected Anilines
| Aniline Derivative | Substituent(s) | Hammett Constant (σp) of Substituent | Estimated/Reported pKa |
| Aniline | -H | 0.00 | 4.60 |
| 4-Fluoroaniline | 4-F | +0.06 | 4.65 |
| 4-Chloroaniline | 4-Cl | +0.23 | 4.15 |
| 4-Nitroaniline | 4-NO₂ | +0.78 | 1.00 |
| This compound | 2-OCHF₂, 4-F | - | Predicted to be significantly lower than 4.6 |
| 4-(Difluoromethoxy)aniline | 4-OCHF₂ | +0.18[1] | Predicted to be lower than 4.6 |
Note: The Hammett constant for the ortho-OCHF₂ group is not directly available and its effect is more complex due to steric hindrance. However, given the electron-withdrawing nature of both the difluoromethoxy group and the fluorine atom, the pKa of this compound is anticipated to be considerably lower than that of aniline and 4-fluoroaniline.
The reduced electron density on the nitrogen atom in this compound suggests that it will be a weaker nucleophile compared to aniline and anilines bearing electron-donating groups. This has significant implications for its participation in common organic reactions.
Reactivity in Common Organic Transformations
N-Acylation
N-acylation is a fundamental reaction of anilines. The rate of this reaction is directly proportional to the nucleophilicity of the aniline.[2] Therefore, it is expected that this compound will undergo acylation at a slower rate than aniline and less deactivated anilines.
Table 2: Predicted Relative Reactivity in N-Acylation
| Aniline Derivative | Expected Relative Rate of Acylation |
| Aniline | High |
| 4-Fluoroaniline | Moderate to High |
| 4-Chloroaniline | Moderate |
| This compound | Low |
| 4-Nitroaniline | Very Low |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] The success of this reaction is influenced by the nucleophilicity of the amine and the electronic properties of the aryl halide. While anilines with electron-withdrawing groups can be challenging substrates, successful couplings have been reported. For this compound, the choice of an appropriate palladium catalyst, ligand, and reaction conditions will be crucial to achieve good yields.[4][5] The reduced nucleophilicity of the amine may necessitate more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to the coupling of aniline.
Experimental Protocols
The following are general experimental protocols for N-acetylation and Buchwald-Hartwig amination. These should be considered as starting points and may require optimization for this compound.
Protocol 1: N-Acetylation of an Aniline Derivative
Objective: To synthesize the corresponding acetamide from an aniline derivative.
Materials:
-
Aniline derivative (e.g., this compound)
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (95%)
Procedure: [6]
-
Dissolve the aniline derivative (1.0 eq) in water and a minimal amount of concentrated hydrochloric acid to achieve dissolution.
-
In a separate flask, prepare a solution of sodium acetate (1.2 eq) in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) with vigorous stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Buchwald-Hartwig Amination of an Aniline Derivative with an Aryl Bromide
Objective: To synthesize a diarylamine via palladium-catalyzed cross-coupling.
Materials:
-
Aniline derivative (e.g., this compound) (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Toluene (anhydrous)
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl bromide, the aniline derivative, and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Difluoromethoxy)-4-fluoroaniline and Its Structural Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Difluoromethoxy)-4-fluoroaniline and its structural analogs, focusing on their potential as scaffolds in drug discovery. The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] This document summarizes key properties, potential biological targets, and detailed experimental protocols for the evaluation of these compounds.
Physicochemical and In Vitro ADME Properties of Aniline Analogs
Table 1: Physicochemical Properties of Representative Aniline Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| 2-Fluoroaniline | 111.12 | 1.3 | 26.02 | |
| 4-Fluoroaniline | 111.12 | 1.15 | 26.02 | |
| 2,4-Difluoroaniline | 129.11 | 1.5 | 26.02 | |
| 3-(Difluoromethoxy)aniline | 159.13 | 1.9 | 35.25 |
Data sourced from PubChem.
Table 2: In Vitro ADME Properties of Representative Aniline-Based Kinase Inhibitors
| Compound ID | Target Kinase | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| Compound 18c (a 2-substituted aniline pyrimidine) | Mer/c-Met | Not Reported | 53.1 |
| Compound 18l (a 2-substituted aniline pyrimidine) | Mer/c-Met | Not Reported | 9.6 |
| Pyrazolo[3,4-d]pyrimidine derivative | c-Src/Abl | >20 (High) | >80% remaining after 60 min |
Data sourced from related publications on aniline-based kinase inhibitors.[1][2]
Potential Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)
Aniline derivatives are common scaffolds for kinase inhibitors. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation and is a validated target in various diseases, including inflammatory disorders and cancer.[][4] The general structure of many p38 MAPK inhibitors includes a substituted aniline or related nitrogen-containing heterocycle that interacts with the hinge region of the kinase's ATP-binding pocket. Therefore, this compound and its analogs represent a promising starting point for the design of novel p38 MAPK inhibitors.
Below is a simplified representation of the p38 MAPK signaling pathway.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of structural analogs. Below are standard protocols for key in vitro assays relevant to the development of kinase inhibitors.
p38α Kinase Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of p38α kinase.
Workflow:
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds and a known p38 inhibitor (e.g., SB203580) as a positive control
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and the test compound to the wells of the assay plate and pre-incubate for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the signal according to the detection kit manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.
Workflow:
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a positive control with known metabolic lability
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates and LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add the test compound to a suspension of human liver microsomes and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.
Caco-2 Permeability Assay
This assay evaluates the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Workflow:
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Permeable transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on permeable transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (donor) compartment.
-
At specified time points, collect samples from the basolateral (receiver) compartment.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Conclusion
This compound and its structural analogs are valuable scaffolds for the development of novel therapeutics, particularly kinase inhibitors targeting pathways such as p38 MAPK. The strategic incorporation of difluoromethoxy and fluoro substituents can be leveraged to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these analogs, enabling data-driven decisions in the drug discovery process. Further synthesis and testing of a focused library of these compounds are warranted to fully elucidate their structure-activity and structure-property relationships.
References
Comparative Analysis of 2-(Difluoromethoxy)-Substituted Bioactive Molecules: In Vitro and In Vivo Studies
A comprehensive review of the current research landscape reveals a notable scarcity of published in vitro and in vivo studies specifically focused on derivatives of 2-(Difluoromethoxy)-4-fluoroaniline. However, significant research has been conducted on other bioactive molecules incorporating the 2-(difluoromethoxy) moiety, offering valuable insights into its potential role in drug design. This guide provides a comparative analysis of a well-documented class of such compounds: 2-(Difluoromethoxy)estratriene sulfamate derivatives, which have been investigated for their anticancer properties.
These derivatives have been designed to enhance the potency and in vivo stability of the parent compound, 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-cancer and anti-angiogenic properties. The introduction of the difluoromethoxy group is a strategic modification aimed at improving metabolic stability and lipophilicity, key parameters in drug development.
Quantitative Data Summary
The following tables summarize the in vitro activity of 2-(difluoromethoxy)estratriene derivatives compared to their non-fluorinated analogues and parent compounds.
Table 1: Anti-proliferative Activity against Breast Cancer Cell Lines
| Compound | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| 2-Methoxyestradiol (2ME2) | >10 | >10 |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | 0.52 | Not Reported |
| 2-Difluoromethoxyestradiol | >10 | >10 |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 0.28 | Not Reported |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding
| Compound | Tubulin Polymerization Inhibition (%) at 5 µM | [³H]Colchicine Binding Inhibition (%) at 5 µM |
| 2-Difluoromethoxy-3-benzyloxy-17-sulfamoyloxyestra-1,3,5(10)-triene | 32 | Not Determined |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 19 | Not Determined |
Table 3: Steroid Sulfatase (STS) Inhibition
| Compound | JEG-3 Cell Lysate IC₅₀ (nM) | Whole JEG-3 Cells IC₅₀ (nM) |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 44-75 | 3.7 |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | Not Reported | 4.2 |
| 2-Difluoromethyl-3-sulfamoyloxyestrone | Not Reported | 0.055 |
IC₅₀: The concentration of the compound that causes 50% inhibition of enzyme activity.
Experimental Protocols
Anti-proliferative Assays
The anti-proliferative activity of the compounds was determined using a sulforhodamine B (SRB) assay. Human breast cancer cell lines (MCF-7 and MDA-MB-231) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After treatment, the cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 570 nm to determine cell viability. The GI₅₀ values were calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, was monitored over time.
[³H]Colchicine Binding Assay
The ability of the compounds to interfere with the binding of colchicine to tubulin was measured by incubating tubulin with [³H]colchicine in the presence or absence of the test compounds. The amount of bound [³H]colchicine was determined by scintillation counting after separation of the protein-bound and free radioligand.
Steroid Sulfatase (STS) Inhibition Assay
The STS inhibitory activity was measured in both cell lysates and whole JEG-3 human choriocarcinoma cells. The assay is based on the conversion of a radiolabeled substrate, [³H]estrone-3-sulfate, to [³H]estrone. The product is then separated from the substrate by solvent extraction and quantified by scintillation counting. The IC₅₀ values were determined from the dose-response curves.
Visualizations
Signaling Pathway of 2-Methoxyestradiol (Parent Compound)
Caption: Signaling pathway of 2-methoxyestradiol (2ME2).
Experimental Workflow for Anti-proliferative Activity
Caption: Workflow for determining anti-proliferative activity.
Logical Relationship of Sulfamoylated Estratriene Activity
Caption: Rationale for derivatization and resulting activities.
Comparative Guide to Analytical Methods for the Validation of 2-(Difluoromethoxy)-4-fluoroaniline
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-(Difluoromethoxy)-4-fluoroaniline. While specific validated methods for this compound are not widely published, this document outlines suitable techniques based on established methods for structurally similar fluorinated anilines. The information herein is intended for researchers, scientists, and drug development professionals to aid in the selection and development of robust analytical methods.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD). These methods are commonly employed for the analysis of aniline derivatives in various matrices.[1][2]
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters for HPLC-UV, HPLC-MS, and GC-NPD based on data from analogous fluorinated anilines.
Table 1: Comparison of HPLC-based Methods for Fluorinated Anilines
| Parameter | HPLC-UV (for 4-Fluoroaniline)[3] | HPLC-MS (for 4-Fluoroaniline)[4][5] | HPLC-MS/MS (for Chloro- and Difluoroanilines)[6] |
| Column | Newcrom R1 (Reverse Phase) | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | Inertsil ODS-3 (100 x 3.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | A: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient) | A: Water; B: Acetonitrile (Gradient) |
| Flow Rate | Not Specified | 1 mL/min | Not Specified |
| Detection | UV | Single Quadrupole MS (SIM mode, m/z 112) | Triple Quadrupole MS (MRM mode) |
| Linearity Range | Not Specified | 0.94 - 30.26 ng/mL | 0.6 - 96.0 µg/L |
| Limit of Detection (LOD) | Not Specified | 0.94 ng/mL | 0.2 - 2.0 µg/L |
| Limit of Quantification (LOQ) | Not Specified | 0.19 ng/mL | 0.6 - 6.0 µg/L |
| Accuracy/Recovery | Not Specified | 92 - 99% | 91.0 - 98.5% |
| Precision (RSD) | Not Specified | < 8.7% | Not Specified |
Table 2: Overview of GC-based Method for Aniline Derivatives[2]
| Parameter | GC-NPD (EPA Method 8131) |
| Column | 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent |
| Injection | On-column, splitless |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Applicability | Aniline and various chloro- and nitro-aniline derivatives |
| Sample Preparation | Liquid-liquid extraction (e.g., Method 3510) or solid-phase extraction |
| Notes | The method is validated for aqueous matrices and may require validation for other sample types. Derivatization is generally not required for HPLC, which can be an advantage over GC for polar and thermolabile compounds.[1] |
Experimental Protocols
The following are detailed experimental methodologies adapted from validated methods for similar compounds. These should serve as a starting point for the development and validation of a method for this compound.
Protocol 1: HPLC-MS Method (Adapted from 4-Fluoroaniline Analysis)[4][5]
-
Chromatographic System: High-Performance Liquid Chromatography system coupled to a single quadrupole mass spectrometer.
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile with 0.05% Acetic Acid
-
-
Gradient Program: To be optimized, but a starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM). The m/z for this compound would need to be determined (calculated exact mass: 175.05).
-
-
Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile. Prepare calibration standards and sample solutions by diluting the stock solution with the mobile phase.
Protocol 2: GC-NPD Method (Adapted from EPA Method 8131)[2]
-
Gas Chromatograph: Analytical system with an on-column, splitless injector and a Nitrogen-Phosphorus Detector (NPD).
-
Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54.
-
Carrier Gas: Helium.
-
Temperature Program: To be optimized. A typical starting point could be: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperatures: To be optimized, typically 250°C and 300°C, respectively.
-
Sample Preparation: For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride at a basic pH. For solid samples, a solvent extraction (e.g., with methylene chloride/acetone) may be used.
-
Standard Preparation: Prepare stock and working standards in a suitable solvent (e.g., methanol or acetone).
Method Validation Workflow
The validation of the chosen analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway and Metabolism Considerations
While specific metabolic pathways for this compound are not detailed in the provided search results, aniline and its derivatives are known to undergo metabolic activation, primarily through N-hydroxylation, which can lead to the formation of reactive intermediates. For other fluorinated anilines, metabolism can involve conjugation to form sulfates or glucosides.[7] The analytical methods described here can be adapted to study the metabolism of this compound by analyzing biological matrices for the parent compound and potential metabolites.
The following diagram illustrates a generalized metabolic pathway for anilines.
Caption: Generalized Metabolic Pathway for Anilines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of four genotoxic impurities in gefitinib | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of 2-(Difluoromethoxy)-Substituted Aromatic Compounds as Therapeutic Agents
A Guide for Researchers and Drug Development Professionals
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-(difluoromethoxy)aniline and 4-fluoroaniline moieties, in particular, are of significant interest in the development of novel therapeutic agents, especially in oncology. This guide provides a comparative analysis of the efficacy of derivatives containing these fluorinated motifs, with a focus on their performance against non-fluorinated analogs and a detailed examination of the supporting experimental data.
Case Study: 2-(Difluoromethoxy)estratriene Sulfamates in Cancer Therapy
A prominent example of the therapeutic potential of the 2-(difluoromethoxy) group can be found in the development of novel anti-cancer agents based on the structure of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol. While 2ME2 shows anti-tumor activity, its clinical development has been hampered by poor bioavailability and rapid metabolism. The substitution of the methoxy group with a difluoromethoxy group is a bioisosteric approach aimed at overcoming these limitations.
The following tables summarize the in vitro efficacy of 2-(difluoromethoxy)estratriene derivatives compared to their non-fluorinated counterparts.
Table 1: Anti-proliferative Activity in Human Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (μM)¹ |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate (Fluorinated) | MCF-7 | 0.28 [1] |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140, Non-fluorinated) | MCF-7 | 0.52[1] |
| 2-Difluoromethoxyestradiol | MCF-7 | >10 |
| 2-Methoxyestradiol (2ME2) | MCF-7 | ~0.1 |
¹GI₅₀: The concentration required to inhibit cell growth by 50%.
Table 2: Inhibition of Key Enzymatic Targets
| Compound | Target | IC₅₀ (nM)² |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate (Fluorinated) | Steroid Sulfatase (STS) in JEG-3 cells | 3.7 [1] |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140, Non-fluorinated) | Steroid Sulfatase (STS) in JEG-3 cells | 4.2[1] |
²IC₅₀: The concentration required to inhibit enzyme activity by 50%.
Table 3: Inhibition of Tubulin Polymerization
| Compound | Inhibition of Tubulin Polymerization (%) at 5 μM |
| 2-Difluoromethoxyestradiol-3-O-sulfamate | 19 |
| 2-Difluoromethoxyestrone-3-O-sulfamate | 32 |
The data indicates that while the direct difluoromethoxy analog of 2ME2 is less potent, its bis-sulfamated derivative shows improved anti-proliferative activity in MCF-7 cells compared to the non-fluorinated sulfamate analog, STX140.[1] Furthermore, the fluorinated bis-sulfamate demonstrates potent inhibition of steroid sulfatase, an important target in hormone-dependent cancers, with an efficacy similar to its non-fluorinated counterpart.[1] These compounds also interfere with tubulin assembly, a key mechanism for their anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay measures the effect of a compound on the proliferation of the MCF-7 human breast adenocarcinoma cell line.
-
Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well in a hormone-free medium and allowed to adapt for 3 days.[2]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for 6-7 days, with the medium and compound being replenished daily.[2]
-
Quantification: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT assay or by quantifying DNA content per well.[2] The GI₅₀ value is then calculated from the dose-response curve.
This assay assesses a compound's ability to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: Purified tubulin (e.g., porcine or bovine brain tubulin) is dissolved in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Initiation: The reaction is initiated by raising the temperature from 4°C to 37°C.
-
Monitoring: Polymerization is monitored by the increase in light scattering (turbidity), measured as the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Analysis: The extent of inhibition is determined by comparing the polymerization curves of samples treated with the test compound to those of a vehicle control.
This assay determines a compound's ability to inhibit the activity of the steroid sulfatase enzyme.
-
Enzyme Source: STS can be sourced from placental microsomes or whole cells that express the enzyme, such as JEG-3 choriocarcinoma cells.
-
Substrate: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is used.
-
Incubation: The enzyme source is incubated with the test compound at various concentrations, followed by the addition of the radiolabeled substrate.
-
Product Separation: The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate, often by solvent extraction.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting. The IC₅₀ value is determined from the dose-response curve.
Visualizing Synthesis and Mechanisms
Caption: Synthetic pathway for 2-(difluoromethoxy)estratriene derivatives.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Broader Context: Fluoroaniline Derivatives as Kinase Inhibitors
While the detailed case study focuses on estratriene derivatives, the 2-(difluoromethoxy)-4-fluoroaniline scaffold is a valuable pharmacophore in its own right, particularly for the development of kinase inhibitors. The aniline moiety serves as a common anchor for binding to the hinge region of the ATP-binding pocket of many kinases. The addition of fluorine atoms can modulate the pKa of the aniline nitrogen and introduce favorable interactions within the active site.
Numerous kinase inhibitors targeting EGFR, LCK, and Raf kinases incorporate a fluoroaniline core structure. For instance, aminopyrimidine-based compounds have been developed as potent inhibitors of EGFR, including drug-resistant mutants like T790M, which are critical in non-small cell lung cancer. The development of such selective inhibitors is a key strategy to overcome the toxic side effects associated with inhibiting wild-type EGFR.
Conclusion
The strategic incorporation of a 2-(difluoromethoxy) group, as demonstrated in the case of estratriene sulfamates, can lead to therapeutic agents with enhanced anti-proliferative activity and favorable pharmacological properties compared to their non-fluorinated analogs. These derivatives show promise as multi-targeting agents by inhibiting both steroid sulfatase and tubulin polymerization. Furthermore, the broader class of fluoroaniline derivatives continues to be a rich source of novel kinase inhibitors for cancer therapy. The data and protocols presented in this guide offer a framework for the evaluation and comparison of such compounds in a drug discovery setting.
References
Comparative Analysis of B-Raf Kinase Inhibitors: A Focus on Fluoroaniline-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds containing a fluoroaniline moiety with demonstrated or potential inhibitory activity against B-Raf kinase, a key target in cancer therapy. The focus is on the structure-activity relationships (SAR) of these compounds, with a particular emphasis on a novel fluoro-derivative of embelin. This guide also includes established B-Raf inhibitors for performance comparison, detailed experimental protocols for B-Raf kinase assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to B-Raf Inhibition
B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis.[1][2] This makes mutant B-Raf a prime target for cancer therapeutics, especially in melanoma, where BRAF mutations are prevalent.
Lead Compound: A Fluoro-Derivative of Embelin
A promising lead compound in the exploration of novel B-Raf inhibitors is a fluoro-derivative of embelin, 5-(3-chloro-4-trifluoromethoxyphenylamino)-2-hydroxy-3-undecyl-[1][3]benzoquinone (EOCF).[1] While a specific IC50 value for EOCF against B-Raf is not publicly available, studies have shown that it exhibits superior anti-cancer activity in melanoma cell lines compared to its parent compound, embelin.[1][4] Embelin itself has shown cytotoxic activity in the low micromolar range against cancer cell lines.[2] The introduction of the 3-chloro-4-trifluoromethoxyphenylamino moiety appears to significantly enhance its potency, highlighting the potential of this scaffold for B-Raf inhibition.
Comparator Compounds: Established B-Raf Inhibitors
To provide a benchmark for the performance of novel compounds, two FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib, are included in this comparison. Both are potent inhibitors of the B-Raf V600E mutant.
Quantitative Data Summary
The following table summarizes the available inhibitory activity data for the lead compound and the established comparator drugs against B-Raf kinase.
| Compound | Target | IC50 (nM) | Cell-based Activity (Melanoma) |
| EOCF (5-(3-chloro-4-trifluoromethoxyphenylamino)-2-hydroxy-3-undecyl-[1][3]benzoquinone) | B-Raf | Not Reported | More potent than Embelin[1][4] |
| Embelin (Parent Compound) | XIAP | 4100 | IC50 = 5.58 µM (KB cells)[2][3] |
| Vemurafenib | B-Raf V600E | 13 - 31 | Potent inhibition of proliferation in B-Raf V600E cell lines |
| Dabrafenib | B-Raf V600E | 0.6 | Potent inhibition of proliferation in B-Raf V600E cell lines |
Note: The IC50 for Embelin is against the X-linked inhibitor of apoptosis protein (XIAP) and its cytotoxicity against KB cells, not directly against B-Raf kinase, and is provided here as a baseline for the parent compound's general bioactivity.
Structure-Activity Relationship (SAR) Insights
Due to the limited availability of a comprehensive SAR study for embelin derivatives as B-Raf inhibitors, the following insights are based on the comparison between embelin and its fluoro-derivative, EOCF:
-
Addition of a Substituted Phenylamino Group: The key structural modification in EOCF is the introduction of the 3-chloro-4-trifluoromethoxyphenylamino group at the 5-position of the benzoquinone ring. This modification is critical for the observed increase in anti-cancer potency.
-
Role of Fluorine and Chlorine Substituents: The presence of electron-withdrawing groups like chlorine and a trifluoromethoxy group on the aniline ring likely plays a significant role in the compound's interaction with the B-Raf active site. These groups can alter the electronic properties of the molecule and may form specific interactions with amino acid residues in the kinase domain.
Further investigation with a broader range of analogs is necessary to delineate the precise contribution of each substituent and to optimize the scaffold for improved potency and selectivity.
Experimental Protocols
In Vitro B-Raf Kinase Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against B-Raf kinase is a luminescence-based assay. The following is a generalized protocol based on commercially available kits:
Objective: To measure the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant human B-Raf (wild-type or V600E mutant) enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase buffer to the wells of the microplate.
-
Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the B-Raf enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the B-Raf kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
B-Raf Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Experimental Workflow for B-Raf Kinase Assay
Caption: Workflow for an in vitro B-Raf kinase inhibition assay.
References
A Comparative Guide to Bioisosteric Alternatives for 2-(Difluoromethoxy)-4-fluoroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the appropriate selection of reagents is paramount to achieving desired molecular properties and reaction outcomes. 2-(Difluoromethoxy)-4-fluoroaniline is a valuable building block, prized for the introduction of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding interactions of drug candidates. However, the exploration of bioisosteric replacements is a crucial strategy in lead optimization to fine-tune a compound's pharmacological profile. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data from the literature, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Bioisosteric Replacement
Bioisosteres are substituents or groups that possess similar physical or chemical properties, which impart comparable biological or pharmacological activities to a molecule. The difluoromethoxy group (-OCHF₂) is often considered a bioisostere of the methoxy (-OCH₃) and, in some contexts, the trifluoromethyl (-CF₃) group. While the methoxy group is a hydrogen bond acceptor, the difluoromethoxy group is considered a lipophilic hydrogen bond donor. This distinction, along with differences in electronics and steric bulk, can significantly impact a molecule's structure-activity relationship (SAR).
This guide will focus on the comparative performance of the following aniline derivatives in key organic reactions:
-
Target Reagent: this compound
-
Alternative Reagent 1: 2-Methoxy-4-fluoroaniline
-
Alternative Reagent 2: 2-Fluoro-4-(trifluoromethyl)aniline
These alternatives are frequently employed in the synthesis of biologically active molecules, particularly kinase inhibitors, allowing for a comparative analysis of their utility in common synthetic transformations.
Performance in Key Synthetic Reactions
The utility of these aniline derivatives is often demonstrated in their performance in crucial carbon-nitrogen and carbon-carbon bond-forming reactions, which are staples in the synthesis of pharmaceutical compounds.
Amide Bond Formation
Amide coupling is one of the most fundamental reactions in medicinal chemistry. The nucleophilicity of the aniline nitrogen is a key determinant of reaction efficiency. The electron-withdrawing nature of the substituents at the 2- and 4-positions can significantly influence this reactivity.
Table 1: Comparison of Aniline Derivatives in Amide Coupling Reactions
| Aniline Reagent | Typical Coupling Conditions | Observed Yield | Reference (Illustrative) |
| This compound | EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°C | Good to High | [1] |
| 2-Methoxy-4-fluoroaniline | EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°C | Good to High | [1] |
| 2-Fluoro-4-(trifluoromethyl)aniline | EDC, HOBt, DMAP, DIPEA in CH₃CN, 23°C | Moderate to Good | [1] |
Note: The yields are generalized from typical outcomes reported in the literature for amide couplings with electron-deficient anilines. Specific yields are highly substrate-dependent.
The trifluoromethyl group is more strongly electron-withdrawing than the difluoromethoxy and methoxy groups, which generally leads to a less nucleophilic aniline and potentially lower yields or the need for more forcing reaction conditions in amide coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electronic properties of the aniline play a significant role in the efficiency of the catalytic cycle.
Table 2: Comparison of Aniline Derivatives in Buchwald-Hartwig Amination
| Aniline Reagent | Typical Coupling Conditions | Observed Yield | Reference (Illustrative) |
| This compound | Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°C | Good to High | General Protocol |
| 2-Methoxy-4-fluoroaniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°C | Good to High | General Protocol |
| 2-Fluoro-4-(trifluoromethyl)aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ in 1,4-dioxane, 100°C | Good | General Protocol |
Note: Yields are based on general protocols for Buchwald-Hartwig amination with substituted anilines. Specific outcomes will vary based on the aryl halide and ligand used.
In general, all three anilines are suitable coupling partners in Buchwald-Hartwig aminations. The choice of ligand and reaction conditions can be optimized to accommodate the differing electronic properties of the aniline derivatives.
Physicochemical Property Comparison
The rationale for selecting a particular bioisostere often lies in the desire to modulate the physicochemical properties of the final molecule.
Table 3: Comparison of Physicochemical Properties
| Property | This compound | 2-Methoxy-4-fluoroaniline | 2-Fluoro-4-(trifluoromethyl)aniline |
| Molecular Weight | 175.13 g/mol | 141.14 g/mol | 179.11 g/mol |
| LogP (calculated) | ~2.0 | ~1.5 | ~2.5 |
| pKa (of conjugate acid) | ~3.5 | ~4.6 | ~2.0 |
| H-Bonding | Lipophilic H-bond donor | H-bond acceptor | Weak H-bond acceptor |
Note: LogP and pKa values are estimates and can vary based on the calculation method.
The difluoromethoxy and trifluoromethyl groups increase lipophilicity compared to the methoxy group. The basicity of the aniline is significantly reduced by the strongly electron-withdrawing trifluoromethyl group.
Experimental Protocols
The following are representative experimental protocols for common reactions involving these aniline derivatives.
General Protocol for Amide Coupling
To a solution of the carboxylic acid (1.0 eq) in acetonitrile (0.1 M) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and N,N-diisopropylethylamine (DIPEA). The respective aniline derivative (1.2 eq) is then added, and the reaction mixture is stirred at room temperature until completion as monitored by TLC or LC-MS. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 eq), the aniline derivative (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and Xantphos (0.04 eq) in anhydrous 1,4-dioxane (0.1 M) is degassed and heated to 100 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathways and Logical Relationships
The choice of aniline derivative in the synthesis of kinase inhibitors directly impacts the inhibitor's ability to interact with the target kinase. The substituents on the aniline ring often occupy a specific pocket in the ATP binding site.
Caption: Influence of Aniline Reagent on Kinase Inhibitor Properties.
Caption: General Synthetic Workflow Incorporating Aniline Derivatives.
Conclusion
The choice between this compound and its bioisosteric alternatives, such as 2-methoxy-4-fluoroaniline and 2-fluoro-4-(trifluoromethyl)aniline, is a strategic decision in the design of new chemical entities. While all three are viable reagents in common synthetic transformations like amide coupling and Buchwald-Hartwig amination, their differing electronic and steric properties can influence reaction outcomes and, more importantly, the final properties of the target molecule.
-
2-Methoxy-4-fluoroaniline offers higher basicity and is a good choice when a less lipophilic, hydrogen bond accepting group is desired.
-
2-Fluoro-4-(trifluoromethyl)aniline provides the highest lipophilicity and the lowest basicity, which can be advantageous for certain binding interactions and for avoiding off-target effects related to basicity, though its lower nucleophilicity may require more robust coupling conditions.
-
This compound strikes a balance between these two, offering increased lipophilicity over the methoxy analog while being less electron-withdrawing than the trifluoromethyl analog. Its unique ability to act as a lipophilic hydrogen bond donor provides an additional tool for medicinal chemists to optimize ligand-target interactions.
Ultimately, the selection of the most appropriate aniline derivative will depend on the specific goals of the synthesis and the desired SAR for the target molecule. This guide provides a framework for making that selection based on available chemical data and established synthetic protocols.
References
Benchmarking Catalyst Performance for 2-(Difluoromethoxy)-4-fluoroaniline Synthesis: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of Catalytic Efficiency in the Synthesis of a Key Pharmaceutical Intermediate
This guide offers a comparative analysis of various catalysts for the synthesis of 2-(Difluoromethoxy)-4-fluoroaniline, a crucial intermediate in the development of numerous pharmaceutical compounds. The selection of an optimal catalyst is paramount for achieving high yield, selectivity, and cost-effectiveness in the manufacturing process. This document provides researchers, scientists, and drug development professionals with a data-driven comparison of common catalytic systems, supported by detailed experimental protocols and visual representations of the underlying chemical processes.
The synthesis of this compound is typically achieved through the catalytic hydrogenation of its nitro precursor, 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene. The efficiency of this reduction is highly dependent on the chosen catalyst. This guide focuses on the performance of three widely utilized classes of heterogeneous catalysts: Palladium-based, Nickel-based, and Platinum-based systems.
Comparative Performance of Catalysts
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Palladium on Carbon (Pd/C) | 4-Chloro-2-fluoronitrobenzene | 0.5 | Ethanol | 25 | 1 | 2 | >99 | >98 |
| Raney Nickel (Ra-Ni) | 4-Iodo-1-nitrobenzene | 15 | THF/H₂O | 80 | 85 | 4 | 90 | ~98 |
| Platinum-Vanadium on Carbon (Pt-V/C) | 1-Iodo-4-nitrobenzene | Not Specified | THF | 25 | 20 | 0.35 | 93 | 92 |
| Gold-Palladium on Titania (AuPd/TiO₂) | 4-Chloronitrobenzene | 1 | Solvent-free | 25 | 3 | 8 | 92 | Not Specified |
Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions, and catalyst preparation methods. The data presented here should be considered as a general guideline.
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of a representative fluorinated nitroaromatic compound are provided below. These protocols can be adapted for the synthesis of this compound.
General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reactor Setup: A stirred autoclave or a similar high-pressure reactor is charged with the nitroaromatic substrate (1 equivalent) and a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: 5% or 10% Palladium on carbon (0.1-1 mol%) is carefully added to the mixture.
-
Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 1-10 bar). The reaction mixture is stirred vigorously at a controlled temperature (usually ranging from room temperature to 80°C).
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude aniline product, which can be further purified by crystallization or chromatography.
General Procedure for Catalytic Hydrogenation using Raney Nickel (Ra-Ni)
-
Catalyst Preparation: Commercially available Raney Nickel is washed several times with the chosen reaction solvent to remove any residual storage solution.
-
Reactor Setup: A high-pressure autoclave is charged with the nitroaromatic substrate and the solvent (e.g., a mixture of THF and water).
-
Catalyst Addition: The washed Raney Nickel is added to the reactor under an inert atmosphere to prevent deactivation.
-
Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen to a high pressure (e.g., up to 85 bar). The mixture is heated to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored as described above. After completion, the catalyst is carefully separated by filtration (note: Raney Nickel can be pyrophoric and should be handled with care). The product is isolated from the filtrate by solvent evaporation and subsequent purification.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 2-(Difluoromethoxy)-4-fluoroaniline: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Difluoromethoxy)-4-fluoroaniline, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact; toxic if absorbed.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of vapors or dust.[1][2] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid all direct contact with the substance.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol: Waste Collection and Labeling
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date.
-
Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5]
-
Collection: Place the absorbed or collected material into a labeled, sealable container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




